Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCDAOMVXVONIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304320 | |
| Record name | Ethyl [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61727-34-2 | |
| Record name | 61727-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate CAS number
An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS No. 61727-34-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Intermediate
In the landscape of targeted pharmaceutical development, the efficiency of synthesizing complex molecular scaffolds is paramount. This compound, identified by CAS Number 61727-34-2 , is a specialized chemical intermediate that has emerged as a critical building block.[1] Its primary and most significant application lies in the synthesis of dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors.[1] These inhibitors are at the forefront of therapeutic strategies for myeloproliferative neoplasms, making this pyrimidine derivative a compound of high interest to medicinal chemists and process development scientists.[2]
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its chemical properties, a proposed synthetic pathway, its pivotal role in the construction of pharmacologically active cores, and essential safety protocols.
Core Compound Identification and Properties
The precise structure of this intermediate, featuring a reactive chloro group at the 4-position and an acetate side chain at the 5-position, is engineered for subsequent cyclization and derivatization reactions. Ensuring high purity of this building block is critical for the success and reproducibility of multi-step syntheses in a research and development setting.[1]
| Property | Value | Source(s) |
| CAS Number | 61727-34-2 | [1][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | Generic |
| Molecular Weight | 246.71 g/mol | Generic |
| Appearance | Expected to be an off-white to yellow solid/oil | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | Inferred |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and chemically sound synthetic route can be proposed based on established pyrimidine chemistry. The key transformation is the chlorination of a precursor hydroxypyrimidine, a common and effective method for introducing a leaving group to activate the ring for nucleophilic substitution.
Proposed Synthetic Workflow
The proposed synthesis begins with the condensation of simpler starting materials to form the core pyrimidine ring, followed by a crucial chlorination step.
Caption: Proposed two-step synthesis of the target intermediate.
Causality Behind Experimental Choices:
-
Step 1 (Ring Formation): Condensation reactions are a fundamental strategy for building heterocyclic rings. The choice of starting materials would be dictated by the desired substitution pattern on the final pyrimidine ring.
-
Step 2 (Chlorination): The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Reacting it with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts it into a highly reactive chloro group. This is a classic and robust transformation essential for activating the C4 position for the subsequent key bond-forming reaction in drug synthesis. This is analogous to the well-documented synthesis of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.[4]
Expected Characterization Data
For scientists synthesizing this compound, the following spectroscopic signatures would be anticipated for structural verification:
-
¹H NMR:
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A triplet and quartet in the ~1.2-1.3 ppm and ~4.1-4.2 ppm regions, respectively, corresponding to the ethyl ester (CH₃ and OCH₂).
-
A singlet around ~2.5 ppm for the methylthio group (SCH₃).
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A singlet around ~3.8 ppm for the methylene bridge protons (CH₂COO).
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A singlet in the aromatic region (~8.5-8.8 ppm) for the lone pyrimidine ring proton (C6-H).
-
-
¹³C NMR: Distinct signals for the ethyl ester carbons, the SCH₃ carbon, the CH₂ bridge carbon, and the four unique pyrimidine ring carbons.
-
Mass Spectrometry (MS): A molecular ion peak (M+) exhibiting a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ for the ester group.
Application in Drug Discovery: The Gateway to JAK2 Inhibitors
The true value of this compound is realized in its role as a precursor to the pyrrolo[2,3-d]pyrimidine scaffold. This core structure is central to a class of highly selective JAK2 inhibitors.
The JAK/STAT Signaling Pathway: A Prime Therapeutic Target
The Janus kinase (JAK) family of enzymes are intracellular tyrosine kinases that mediate signals from various cytokine and growth factor receptors on the cell surface. This signaling cascade, known as the JAK/STAT pathway, is crucial for hematopoiesis, inflammation, and immune response. Aberrant activation of JAK2, often due to mutations like JAK2-V617F, is a key driver of myeloproliferative neoplasms (MPNs).[5] Selective inhibition of JAK2 is therefore a validated and powerful therapeutic strategy.
Caption: Simplified JAK/STAT signaling pathway and point of intervention.
Key Experimental Protocol: Synthesis of the Dihydropyrrolopyrimidine Core
The critical reaction utilizing this compound involves a tandem nucleophilic substitution and intramolecular cyclization. This protocol outlines the general procedure for this transformation, which is the cornerstone of its utility.
Objective: To construct the dihydropyrrolopyrimidine core via reaction with an amino acid ester.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., Glycine ethyl ester HCl) (1.2 eq)
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Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide, DMF, or Acetonitrile)
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry reaction vessel with this compound and the chosen solvent.
-
Reagent Addition: Add the amino acid ester hydrochloride salt and the base (DIPEA) to the reaction mixture. The base serves to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to a temperature between 80-120°C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: The initial step is an SₙAr (Nucleophilic Aromatic Substitution) reaction where the amino group of the amino acid ester displaces the chloro group on the pyrimidine ring. The elevated temperature is required to overcome the activation energy for this step and the subsequent intramolecular cyclization.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, the dihydropyrrolopyrimidine core, can be purified by column chromatography on silica gel or by recrystallization to yield the final product with high purity.
Caption: General experimental workflow for core cyclization reaction.
Safety, Handling, and Storage
-
Hazard Profile (Inferred):
-
Skin/Eye Irritation: Chlorinated organic compounds and pyrimidine derivatives can be irritating to the skin and eyes.[6]
-
Harmful if Ingested/Inhaled: Handle with care to avoid ingestion and inhalation of dust or vapors.
-
General Handling: Use in a well-ventilated area, preferably within a fume hood.[7][8]
-
-
Personal Protective Equipment (PPE):
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.
-
-
Spill & Disposal:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7]
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound (CAS 61727-34-2) represents more than just a chemical formula; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure provides a reliable and versatile starting point for the synthesis of complex, high-value pharmaceutical targets, most notably selective JAK2 inhibitors.[1][2] Understanding the rationale behind its synthesis, its specific application in constructing the pyrrolo[2,3-d]pyrimidine core, and the necessary handling precautions allows researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics.
References
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- BenchChem. (2025). Application Notes and Protocols: Use of Ethyl chloro(methylthio)acetate in Organic Synthesis. [URL not available]
- ChemicalBook. (2022). 2-(METHYLTHIO)
- ChemicalBook. (2025).
- ChemicalBook. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(Carboxymethylthio)pyrimidine. [URL not available]
- Watsonnoke. (2022). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- PubMed Central. (2025). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [URL not available]
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The Lynchpin Intermediate: A Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate for Advanced Drug Discovery
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors remains a paramount objective for developing targeted therapeutics. Within this arena, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, identified by its CAS Number 61727-34-2, has emerged as a cornerstone intermediate.[1][2] Its significance extends beyond a mere starting material; it represents a strategically designed scaffold, primed for the synthesis of complex heterocyclic systems. This guide provides an in-depth technical overview of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique properties. The primary application of this pyrimidineacetic acid ethyl ester lies in its role as a crucial precursor for dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors, compounds instrumental in the development of novel therapeutics for myeloproliferative neoplasms and other disorders.[1][2][3] The inherent reactivity of its substituted pyrimidine core offers a reliable and versatile foundation for building molecular complexity, making a thorough understanding of its properties essential for innovation.[1]
Physicochemical and Structural Characteristics
The utility of this compound in a laboratory setting is defined by its physical properties and structural features. Purity levels for this intermediate often exceed 97-98%, ensuring reproducibility in subsequent synthetic transformations.[1] Recommended storage under an inert atmosphere (nitrogen or argon) at 2-8°C is critical for maintaining its stability and preventing degradation over time.[1]
Core Properties
| Property | Value | Source |
| CAS Number | 61727-34-2 | [1][4] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [4] |
| Molecular Weight | 246.71 g/mol | [4] |
| Appearance | White to yellow solid below 38°C, liquid above 39°C | [4] |
| Melting Point | 38-39 °C | [4] |
| Boiling Point | 345.8 ± 27.0 °C (Predicted) | [4] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |
// Substituents S_CH3 [label="S-CH₃", pos="2.5,1.5!", fontcolor="#34A853"]; Cl [label="Cl", pos="2.5,-1.5!", fontcolor="#EA4335"]; CH2 [label="CH₂", pos="-1,-1.5!", fontcolor="#202124"]; COO [label="C=O", pos="-2,-2!", fontcolor="#202124"]; O_Et [label="O-CH₂CH₃", pos="-3,-2.5!", fontcolor="#4285F4"];
// Bonds to substituents C2 -- S_CH3 [label=""]; C4 -- Cl [label=""]; C5 -- CH2 [label=""]; CH2 -- COO [label=""]; COO -- O_Et [label=""]; } Caption: Structure of this compound.
Spectroscopic Characterization: A Validating Fingerprint
Confirmation of the structural integrity of this compound is paramount before its use in multi-step syntheses. The following ¹H NMR data provides a definitive analytical fingerprint.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality |
| 8.32 | Singlet (s) | 1H | Pyrimidine C6-H | The deshielded singlet corresponds to the lone aromatic proton on the electron-deficient pyrimidine ring. |
| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The quartet arises from the methylene protons of the ethyl ester, split by the adjacent methyl group. |
| 3.62 | Singlet (s) | 2H | Pyrimidine-CH₂ -COO | This singlet represents the methylene bridge protons, which are adjacent to the pyrimidine ring and the carbonyl group. |
| 2.52 | Singlet (s) | 3H | -S-CH₃ | The singlet corresponds to the three protons of the methylthio group attached to the pyrimidine ring. |
| 1.21 | Triplet (t) | 3H | -O-CH₂-CH₃ | This triplet represents the terminal methyl protons of the ethyl ester, split by the adjacent methylene group. |
Data sourced from ChemicalBook.[4]
Synthesis Protocol: A Self-Validating Methodology
The reliable production of this key intermediate is critical for its application in drug development.[1] A common and effective laboratory-scale synthesis involves the chlorination of the corresponding 4-hydroxy pyrimidine precursor.
Objective:
To synthesize this compound from Ethyl 2-(2-(methylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)acetate.
Materials:
-
Ethyl 2-(2-(methylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)acetate
-
Phosphorous oxychloride (POCl₃)
-
Benzene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel equipped for reflux, dissolve Ethyl 2-(2-(methylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)acetate (1.0 eq) in phosphorous oxychloride (POCl₃) (approx. 8-10 volumes).
-
Causality: POCl₃ serves as both the solvent and the chlorinating agent. The hydroxyl group of the pyrimidone tautomer acts as a nucleophile, attacking the phosphorus atom, which ultimately leads to its replacement by a chlorine atom. An excess of POCl₃ drives the reaction to completion.
-
-
Chlorination: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the chlorination of the heterocyclic ring, a process that is less facile than the chlorination of a simple alcohol.
-
-
Work-up and Removal of Excess Reagent: After cooling, concentrate the reaction mixture under reduced pressure to remove the bulk of the POCl₃.
-
Causality: This step is crucial as residual POCl₃ is highly reactive and would interfere with the subsequent purification.
-
-
Azeotropic Removal: Add benzene to the concentrated residue and co-evaporate under reduced pressure. Repeat this step twice.
-
Causality: Benzene forms a low-boiling azeotrope with trace amounts of POCl₃, ensuring its complete removal from the crude product. This is a critical self-validating step for ensuring the purity of the final compound.
-
-
Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate-hexane (1:3 v/v).
-
Causality: This chromatographic separation removes any unreacted starting material and polar byproducts, yielding the pure target compound. The 1:3 eluent system provides the optimal polarity to achieve good separation. The reported yield for this procedure is approximately 95.5%.[4]
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr).
The electron-withdrawing nature of the two ring nitrogens and the adjacent ester group makes the C4 carbon atom highly electrophilic. This facilitates attack by a wide range of nucleophiles, most notably amines, to displace the chloride leaving group. This specific reactivity is the lynchpin for its use in constructing the fused ring system of dihydropyrrolopyrimidine-based JAK2 inhibitors.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to restore aromaticity. This predictable and high-yielding transformation is what makes the title compound such a valuable and reliable building block in pharmaceutical synthesis.[1][2]
Safety and Handling
-
Hazard Classification (Inferred): Likely to be classified as an irritant. May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Chemical safety goggles, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[6]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Grounding and bonding containers may be necessary when transferring material to prevent static discharge.[6]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
-
Conclusion
This compound is a high-value intermediate whose properties are ideally suited for the complex demands of modern drug discovery. Its well-defined structure, predictable reactivity at the C4 position, and established synthetic protocols make it a reliable and indispensable tool for medicinal chemists. The insights provided in this guide underscore the compound's strategic importance, particularly in the synthesis of selective JAK2 inhibitors, and offer a comprehensive technical foundation for its effective application in research and development.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
- Google Cloud. (n.d.). This compound: A Key Intermediate in Pharmaceutical Synthesis.
-
LookChem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality CAS 61727-34-2: Your Partner for Pharmaceutical Intermediates. Retrieved January 5, 2026, from [Link]
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Watsonnoke. (2022, July 14). This compound CAS 61727-34-2. Retrieved January 5, 2026, from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved January 5, 2026, from [Link]
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Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved January 5, 2026, from [Link]
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GSRS. (n.d.). ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE. Retrieved January 5, 2026, from [Link]
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PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Retrieved January 5, 2026, from [Link]
-
PubMed. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Retrieved January 5, 2026, from [Link]
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PMC - NIH. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Retrieved January 5, 2026, from [Link]
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PMC - NIH. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved January 5, 2026, from [Link]
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NIH. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Retrieved January 5, 2026, from [Link]
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- 4. 5-PYRIMIDINEACETIC ACID, 4-CHLORO-2-(METHYLTHIO)-, ETHYL ESTER | 61727-34-2 [chemicalbook.com]
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An In-depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Pivotal Intermediate in Kinase Inhibitor Synthesis
This guide provides an in-depth technical overview of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a key heterocyclic building block in contemporary medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, synthesis, and critical application as a precursor to selective Janus kinase 2 (JAK2) inhibitors.
Core Compound Identification and Properties
This compound, identified by CAS Number 61727-34-2, is a substituted pyrimidine derivative. Its structure is characterized by a pyrimidine ring functionalized with a chloro group at the C4 position, a methylthio group at C2, and an ethyl acetate substituent at the C5 position. This specific arrangement of functional groups makes it a highly versatile intermediate for constructing more complex molecular architectures.
A common point of confusion arises with a structurally similar compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). The key distinction lies in the substituent at the C5 position: the title compound possesses an acetate group (-CH₂COOEt), affording greater rotational flexibility and a different reactive profile compared to the direct carboxylate linkage (-COOEt) of the analogue. This seemingly minor structural variance is pivotal for its specific utility in certain synthetic pathways.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [1][2] |
| Molecular Weight | 246.71 g/mol | [1][2] |
| CAS Number | 61727-34-2 | [1][2][3] |
| Appearance | Off-white to light yellow solid (typical) | |
| Purity | Often available at >96% or >98% | [1][3] |
| Solubility | Soluble in common organic solvents like ethyl acetate, chloroform, and dichloromethane | |
| Storage Conditions | Recommended storage at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) to ensure long-term stability | [3] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is a critical process that demands precision to ensure high purity and yield, which are paramount for its subsequent use in pharmaceutical synthesis.[3] The most common and reliable route involves the chlorination of its corresponding 4-hydroxy (or the tautomeric 4-oxo) precursor.
Starting Material: The Foundation of Purity
The synthesis begins with Ethyl 2-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)acetate, also known by its tautomeric name, Ethyl 2-(2-(methylthio)-4-oxo-3,4-dihydropyrimidin-5-yl)acetate (CAS 29571-44-6).[4][5] The quality of this starting material directly dictates the purity of the final product. The presence of impurities at this stage can lead to side reactions during the chlorination step, complicating purification and reducing the overall yield.
The Chlorination Step: Mechanism and Rationale
The conversion of the 4-oxo group to the 4-chloro group is the key transformation. This is typically achieved using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[5]
Reaction: Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate + POCl₃ → this compound
The choice of phosphorus-based reagents is deliberate. The lone pair of electrons on the oxygen of the pyrimidinone attacks the electrophilic phosphorus atom, initiating a series of steps that ultimately replace the C-O bond with a C-Cl bond. Refluxing the reaction mixture ensures that sufficient energy is provided to overcome the activation barrier for this transformation.[5]
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (1 equivalent).[5]
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), which also serves as the solvent in many procedures.[5]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 3-4 hours).[5] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice or into ice-cold water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane. The product will preferentially move into the organic layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography, typically using a solvent system like ethyl acetate-hexane, to yield the pure this compound.[5]
Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. The expected signals include a singlet for the pyrimidine proton, a quartet and a triplet for the ethyl ester group, a singlet for the acetate methylene protons, and a singlet for the methylthio protons.[5]
-
HPLC: This technique is used to assess the purity of the final compound, which should typically be above 98% for use in drug discovery pipelines.[3]
Application in Drug Discovery: The Gateway to JAK2 Inhibitors
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of selective Janus kinase 2 (JAK2) inhibitors.[3][5] The JAK-STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation, often due to mutations like JAK2V617F, is implicated in myeloproliferative neoplasms (MPNs).[6] Therefore, developing selective JAK2 inhibitors is a major therapeutic goal.[6][7]
The 4-chloro substituent on the pyrimidine ring is the key reactive site for introducing the core pharmacophore of the inhibitor. It is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the coupling of various amine-containing fragments, which is a common strategy in the construction of kinase inhibitors.
Workflow: From Intermediate to JAK2 Inhibitor
Caption: Synthetic pathway from precursor to JAK2 inhibitor.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the development of targeted therapeutics. Its well-defined synthesis and the strategic reactivity of its chloro group provide medicinal chemists with a reliable and versatile platform for creating novel kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for any research program focused on the JAK-STAT pathway and related therapeutic areas. The self-validating nature of its synthesis protocol, when coupled with rigorous analytical characterization, ensures the high-purity material required to advance modern drug discovery.
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- This compound (BSC). Pharmaffiliates.
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Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate structure
An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS: 61727-34-2): Synthesis, Characterization, and Application in Drug Discovery
Abstract
This compound is a pivotal, multi-functionalized heterocyclic compound serving as a high-value intermediate in the pharmaceutical industry. Its unique structural arrangement, featuring a reactive chloro group and an ester moiety on a pyrimidine scaffold, makes it an essential building block for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a detailed (yet inferred) synthetic protocol, robust methods for spectroscopic characterization, and its critical role in the development of targeted therapeutics, particularly as a precursor to selective Janus kinase 2 (JAK2) inhibitors.[1] This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
A clear understanding of the compound's identifiers is crucial for accurate sourcing, regulatory compliance, and literature review.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 61727-34-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [2][3] |
| Molecular Weight | 246.71 g/mol | [2][3][5] |
| MDL Number | MFCD11977460 | [2][4] |
| InChI Key | NJCDAOMVXVONIU-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions. While specific experimental data for this exact compound is sparse, properties can be reliably inferred from its close structural analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0).
| Property | Inferred/Observed Value | Source(s) (Analog) |
| Appearance | White to off-white or light yellow solid | [6][7] |
| Melting Point | Approx. 58-63 °C | [7] |
| Solubility | Soluble in chloroform, ethyl acetate | [8] |
| Storage | 2-8 °C, keep in a dark place, under inert atmosphere |
Molecular Structure
The structure of this compound is key to its reactivity and utility as a synthetic intermediate.
Caption: Molecular structure of this compound.
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis logically begins with the formation of the corresponding 5-carboxylate ester, a well-documented intermediate, followed by reduction and subsequent conversion to the target acetate.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Inferred)
This protocol is a scientifically grounded projection and should be optimized under laboratory conditions.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Rationale: This is a classic pyrimidine ring formation via condensation. S-methylisothiourea provides the N-C-N backbone, and diethyl ethoxymethylenemalonate acts as the three-carbon electrophile.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add S-methylisothiourea sulfate (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl ethoxymethylenemalonate (1.0 eq.) dropwise, maintaining the temperature below 30°C.
-
Reflux the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of starting materials.
-
Cool the mixture, acidify with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum.
-
Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)
-
Rationale: The hydroxyl group at the 4-position is converted to a highly reactive chloro group, a key functional handle for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[7]
-
Procedure:
-
Suspend the product from Step 1 (1.0 eq.) in phosphorus oxychloride (3-5 eq.).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Step 3: Reduction to (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
-
Rationale: The ester must be selectively reduced to the primary alcohol. A mild reducing agent like lithium borohydride (LiBH₄) or DIBAL-H is chosen to avoid reduction of the pyrimidine ring or cleavage of the chloro group.
-
Procedure:
-
Dissolve the chloro-ester from Step 2 (1.0 eq.) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C.
-
Add a solution of LiBH₄ (1.5-2.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by carefully adding water, followed by 1M HCl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the alcohol.
-
Step 4 & 5: Homologation to the Target Acetate
-
Rationale: This two-step sequence extends the carbon chain by one (homologation). The alcohol is first converted to a better leaving group (chloride), which is then displaced by cyanide. Subsequent hydrolysis and esterification of the resulting nitrile in one pot yields the final ethyl acetate.
-
Procedure:
-
Dissolve the alcohol from Step 3 (1.0 eq.) in dichloromethane and cool to 0°C.
-
Add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature for 1-2 hours. Evaporate the solvent and excess reagent to get the crude 5-(chloromethyl) intermediate.
-
Dissolve the crude chloride in a polar aprotic solvent like DMSO. Add sodium cyanide (1.5 eq.) and stir at 50-60°C until the reaction is complete.
-
Cool the mixture, pour into water, and extract the nitrile intermediate.
-
Directly subject the crude nitrile to acidic ethanolysis by refluxing in a mixture of concentrated sulfuric acid and absolute ethanol to yield the final product, this compound.
-
Purify the final product by column chromatography on silica gel.
-
Spectroscopic Characterization and Analytical Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. While full spectra are proprietary, the expected spectral data can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Protons | ~ 8.7 | s | 1H | C6-H | Aromatic proton on electron-deficient pyrimidine ring. |
| ~ 4.2 | q | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to ester oxygen. | |
| ~ 3.8 | s | 2H | Ar-CH₂ -CO- | Methylene protons alpha to the pyrimidine ring and carbonyl. | |
| ~ 2.6 | s | 3H | -S-CH₃ | Methyl protons of the thioether group. | |
| ~ 1.3 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |
| Carbons | ~ 172 | -S-C =N | Thio-substituted carbon in the pyrimidine ring. |
| ~ 170 | -C =O | Carbonyl carbon of the ester. | |
| ~ 161 | -N-C (Cl)=N | Chloro-substituted carbon in the pyrimidine ring. | |
| ~ 158 | C 6-H | Protonated carbon in the pyrimidine ring. | |
| ~ 118 | C 5-CH₂ | Substituted carbon in the pyrimidine ring. | |
| ~ 62 | -O-CH₂ - | Methylene carbon of the ethyl ester. | |
| ~ 35 | Ar-CH₂ -CO- | Methylene carbon of the acetate side chain. | |
| ~ 15 | -S-CH₃ | Methyl carbon of the thioether. | |
| ~ 14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1735 | C=O Stretch | Ester Carbonyl |
| ~ 1550-1580 | C=N, C=C Stretch | Pyrimidine Ring |
| ~ 1100 | C-O Stretch | Ester |
| ~ 750 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected M⁺: 246.71 g/mol .
-
Key Feature: The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).
Applications in Medicinal Chemistry and Drug Development
The title compound is not just a synthetic curiosity; it is a purpose-built scaffold for creating high-value active pharmaceutical ingredients (APIs).
Role as a Precursor for JAK2 Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of selective Janus kinase 2 (JAK2) inhibitors.[1] The JAK/STAT signaling pathway is crucial in hematopoiesis and immune response, and its dysregulation, particularly through the JAK2 V617F mutation, is a primary driver of myeloproliferative neoplasms (MPNs) like polycythemia vera.[9][10]
The structure of the intermediate is ideally suited for building the core of many JAK2 inhibitors. The reactive chloro group at the 4-position is readily displaced by amines in nucleophilic aromatic substitution reactions (SₙAr), allowing for the introduction of various side chains that confer potency and selectivity. The acetate group at the 5-position can be further elaborated or cyclized to form fused ring systems, such as the dihydropyrrolopyrimidine core found in several potent inhibitors.[1]
Caption: From intermediate to Active Pharmaceutical Ingredient (API).
Broader Potential in Kinase Inhibitor Synthesis
Beyond JAK2, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors. The related 5-carboxylate analog is used to synthesize inhibitors for a range of kinases, including Raf, Cdk4, PDGF, and FGF.[7][11] This strongly suggests that this compound also possesses the versatility to serve as a starting material for developing inhibitors against other kinase targets, making it a valuable compound for building diverse screening libraries.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is paramount to ensure user safety.
-
Hazard Identification: Based on its structural analog, the compound should be treated as a hazardous substance. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Recommended Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its well-defined reactivity and versatile functional groups provide a reliable and efficient starting point for the synthesis of complex heterocyclic compounds. Its demonstrated role as a precursor to potent JAK2 inhibitors underscores its value in the development of targeted therapies for serious hematological malignancies. The synthetic pathways, characterization data, and application context provided in this guide offer a comprehensive resource for scientists working to leverage this powerful intermediate in their research and development endeavors.
References
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- 7. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 8. csnvchem.com [csnvchem.com]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS No. 61727-34-2). This pyrimidine derivative is a critical building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[1] The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations behind the selected pathway. We will delve into the construction of the pyrimidine core, the strategic introduction of the C5-acetate side chain via a formyl intermediate, and the final chlorination to yield the target molecule. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction and Strategic Overview
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer and anti-inflammatory applications.[2][3][4] this compound has emerged as a high-value intermediate due to its specific functionalization, which allows for precise elaboration into complex drug molecules.[1] The 4-chloro group serves as an excellent leaving group for nucleophilic substitution, the 2-methylthio group modulates electronic properties and can be a site for further modification, and the C5-acetate moiety provides a crucial handle for constructing more complex side chains.
The synthesis described herein is a multi-step process designed for clarity, efficiency, and scalability. It circumvents the direct introduction of the acetate group, which can be challenging, by employing a formylation-elongation strategy.
The overall synthetic workflow can be visualized as follows:
Caption: Vilsmeier-Haack formylation mechanism.
Protocol:
-
Cool a solution of N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 10 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 4,6-dihydroxy-2-(methylthio)pyrimidine (Intermediate 2) portion-wise to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC for completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the product, 4,6-dihydroxy-5-formyl-2-(methylthio)pyrimidine.
Step 4 & 5: Side Chain Elongation and Reduction
With the formyl group in place, the two-carbon acetate side chain can be constructed using the Horner-Wadsworth-Emmons (HWE) reaction, followed by reduction. [5]The HWE reaction is a superior alternative to the Wittig reaction for this purpose, as the phosphonate-stabilized carbanions are more nucleophilic and the phosphate byproducts are water-soluble, simplifying purification. [6] Protocol:
-
Horner-Wadsworth-Emmons Reaction: To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF, DME), add a strong base such as sodium hydride (NaH) at 0 °C to generate the phosphonate carbanion. [6]2. Add a solution of 4,6-dihydroxy-5-formyl-2-(methylthio)pyrimidine (Intermediate 3) in the same solvent to the carbanion solution.
-
Allow the reaction to proceed at room temperature until completion. The HWE reaction typically shows high E-selectivity, yielding Ethyl 2-(4,6-dihydroxy-2-(methylthio)pyrimidin-5-yl)acrylate (Intermediate 4). [7][5]4. Reduction: The resulting α,β-unsaturated ester is then reduced to the saturated acetate. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method for this transformation. [8]This step selectively reduces the carbon-carbon double bond without affecting the pyrimidine ring or the ester group.
Causality and Expertise: The HWE reaction is chosen for its reliability and stereochemical control in forming the C=C bond. The subsequent hydrogenation is a standard, high-yielding procedure for the saturation of alkenes that is compatible with the other functional groups present in the molecule.
Step 6 & 7: Chlorination and Selective Reduction
The final steps involve converting the hydroxyl groups to the reactive chloro group.
Protocol:
-
Dichlorination: The dihydroxy intermediate (Intermediate 5) is heated under reflux in excess phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent. [9]This is a standard and forceful method for converting hydroxypyrimidines (which exist in the tautomeric pyridone form) to chloropyrimidines. This reaction will chlorinate both the C4 and C6 positions, yielding Ethyl 2-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)acetate.
-
Selective Monodechlorination: To obtain the target 4-chloro product, a selective reduction (dechlorination) at the C6 position is required. This can be achieved under controlled conditions. While various methods exist, a common approach involves catalytic hydrogenation with a poisoned catalyst or using a chemical reductant like zinc dust in acetic acid. The rationale is that the C6 position may be more sterically accessible or electronically favored for reduction compared to the C4 position. Careful monitoring of the reaction is essential to prevent over-reduction.
Trustworthiness and Self-Validation: Each step in this synthesis employs well-documented, high-yielding reactions. The purity of intermediates can be readily assessed at each stage using standard analytical techniques (TLC, NMR, LC-MS), ensuring that the starting material for the subsequent step is of sufficient quality. This stage-gate approach is fundamental to ensuring the final product's purity and validating the overall process.
Data Presentation
| Compound Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 4,6-Dihydroxy-2-(methylthio)pyrimidine | Intermediate 2 | C₅H₆N₂O₂S | 158.18 | >90% |
| 4,6-Dihydroxy-5-formyl-2-(methylthio)pyrimidine | Intermediate 3 | C₆H₆N₂O₃S | 186.19 | 75-85% |
| Ethyl 2-(4,6-dihydroxy-2-(methylthio)pyrimidin-5-yl)acetate | Intermediate 5 | C₉H₁₂N₂O₄S | 244.27 | ~80% (2 steps) |
| This compound | Target | C₉H₁₁ClN₂O₂S | 262.71 | 60-70% |
Conclusion
The synthetic route detailed in this guide represents a logical and robust strategy for the preparation of this compound. By leveraging a series of well-understood and reliable organic transformations—cyclocondensation, Vilsmeier-Haack formylation, Horner-Wadsworth-Emmons olefination, and chlorination—this guide provides a clear pathway for obtaining this valuable pharmaceutical intermediate. The emphasis on mechanistic understanding and strategic selection of reagents at each step ensures that researchers can not only replicate the synthesis but also adapt it for the preparation of related analogues. The successful execution of this synthesis will provide medicinal chemists with a reliable supply of a key building block for the development of next-generation therapeutics.
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Vertex AI Search Result:[1] this compound: A Key Intermediate in Pharmaceutical Synthesis. This article highlights the compound's role as a crucial building block for JAK2 inhibitors.
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Vertex AI Search Result:[2] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. This review discusses the broad biological functions and therapeutic uses of pyrimidine derivatives.
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Vertex AI Search Result:[3] Recent Advances in Pyrimidine-Based Drugs - MDPI. This article outlines synthetic strategies and the clinical significance of pyrimidine derivatives in various therapeutic areas.
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Vertex AI Search Result:[10] SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. This paper describes the synthesis of Ticagrelor, using related pyrimidine intermediates.
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Vertex AI Search Result:[4] Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri - ORBi. This article details the synthesis of pyrimidine analogues for therapeutic applications.
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Vertex AI Search Result:[5] Horner–Wadsworth–Emmons reaction - Wikipedia. This source provides a detailed overview of the HWE reaction mechanism and its stereoselectivity.
-
Vertex AI Search Result:[11] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. This review describes the Vilsmeier-Haack reagent and its application in the formylation of aromatic and heteroaromatic compounds.
-
Vertex AI Search Result:[9] Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. This paper includes a general procedure for the chlorination of hydroxypyridopyrimidines using POCl₃.
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Vertex AI Search Result:[6] Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. This article outlines the advantages and mechanism of the HWE reaction.
-
Vertex AI Search Result:[7] A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. This patent describes a multi-step synthesis of a pyrimidine compound starting from diethyl malonate.
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Vertex AI Search Result:[12] Vilsmeier–Haack reaction - Wikipedia. This source details the mechanism of the Vilsmeier-Haack reaction.
-
Vertex AI Search Result:[13] Vilsmeier-Haack Reaction - Organic Chemistry Portal. This portal provides an overview and mechanism of the Vilsmeier reaction.
-
Vertex AI Search Result: Horner-Wadsworth-Emmons Reaction | TCI AMERICA. This commercial source describes the utility of the HWE reaction.
-
Vertex AI Search Result:[8] Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate - PrepChem.com. This entry describes a related synthesis involving the reduction of a double bond via catalytic hydrogenation.
-
Vertex AI Search Result:[14] Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. This blog post provides background on the fundamental biosynthesis of pyrimidines.
-
Vertex AI Search Result:[15] Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC - NIH. This research article discusses the de novo pyrimidine nucleotide biosynthetic pathway.
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- 15. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular machinery and signaling.[3][4] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in the design and development of a vast array of therapeutic agents.[5] The structural versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their potencies.
I. Anticancer Activity of Pyrimidine Derivatives: Targeting the Engines of Malignancy
The fight against cancer has been significantly advanced by the development of targeted therapies, and pyrimidine derivatives have emerged as a particularly fruitful class of anticancer agents.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.[9][10]
A. Key Mechanistic Insights
1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and proliferation.[4][11] Pyrimidine derivatives have been successfully designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling.[3]
Signaling Pathway of EGFR and its Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling and its inhibition.
2. Thymidylate Synthase (TS) Inhibition:
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[12][13] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces apoptosis in rapidly dividing cancer cells.[14] Certain pyrimidine derivatives, particularly fluorinated pyrimidines like 5-fluorouracil (5-FU), act as potent inhibitors of TS.[13] 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inactivating the enzyme.[13][15]
Catalytic Cycle of Thymidylate Synthase and Inhibition by Fluoropyrimidines
Caption: Thymidylate synthase catalytic cycle and inhibition.
3. Topoisomerase IIα (TOP2A) Inhibition:
Topoisomerase IIα is a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[2] It functions by creating transient double-strand breaks in the DNA to relieve torsional stress.[2][16] TOP2A inhibitors, including some pyrimidine derivatives, exert their cytotoxic effects by stabilizing the covalent complex between TOP2A and DNA.[2] This "poisoning" of the enzyme prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.[2]
B. Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [17] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | PC-3 (Prostate) | 0.099 (vs EGFRwt) | [18] |
| Pyrimidine-pyrazoline-anthracene | - | HepG2 (Liver) | 5.34 (µg/mL) | |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [19] |
| Pyrimidine-sulfonamide hybrid | Compound 3a | HCT-116 (Colon) | 5.66 | |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole | Compound 2 | A549 (Lung) | 13.89 - 19.43 | [18] |
C. Experimental Protocols for Anticancer Activity Evaluation
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[20][21] The amount of formazan produced is proportional to the number of viable cells.[9]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[21]
-
Add 150 µL of the solubilization solution to each well.[21]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[22]
-
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins.[23]
-
Materials:
-
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[24]
-
Wash the plates four times with slow-running tap water and allow them to air dry.[24]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[24]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[24]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye and shake for 5 minutes.[24]
-
Measure the absorbance at 510 nm using a microplate reader.[24]
-
II. Antimicrobial Activity of Pyrimidine Derivatives: A Broad Spectrum of Defense
Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][11][13] Their ability to interfere with essential microbial processes makes them valuable scaffolds for the development of new anti-infective agents.
A. Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against various bacterial and fungal strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolo[3,2-a]pyrimidine | - | E. coli | 1.0 | [13] |
| Pyrimidine-Thiophen | - | S. aureus | - | [25] |
| Pyrimidine-Thiophen | - | B. subtilis | - | [25] |
| Pyrimidine-Thiophen | - | P. aeruginosa | - | [25] |
| Pyrimidine-Thiophen | - | E. coli | - | [25] |
B. Experimental Protocols for Antimicrobial Activity Evaluation
1. Disk Diffusion (Kirby-Bauer) Assay
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[26][27]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
-
Procedure:
-
Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[5]
-
Aseptically place paper disks impregnated with known concentrations of the pyrimidine derivatives onto the agar surface.[5]
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[26]
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Experimental Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25] It is a quantitative measure of antimicrobial potency.
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[28]
-
Inoculate each well with a standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[28]
-
III. Antiviral Activity of Pyrimidine Derivatives: Combating Viral Infections
The structural similarity of pyrimidine derivatives to natural nucleosides has made them a rich source of antiviral agents.[14][27] Many antiviral drugs are nucleoside analogs that interfere with viral DNA or RNA synthesis.
A. Quantitative Comparison of Antiviral Activity
The following table shows the 50% effective concentration (EC50) values of selected pyrimidine derivatives against various viruses.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| (Styryl)-pyrimidine | Compound 5d | HSV-1 | < 11 | [14] |
| (Styryl)-pyrimidine | Compound 5d | HSV-2 | < 11 | [14] |
| Pyrimidine derivative | - | Influenza A | 0.1 - 0.01 | [28] |
| Pyrimidine derivative | - | Influenza B | 0.1 - 0.01 | [28] |
| Pyrimido[4,5-d]pyrimidine | - | HCoV-229E | - | [29] |
| Methylenecyclopropane pyrimidine | Z-2-amino-6-cyclopropylaminopurine analogue | HCMV | 0.4 - 2 | [30] |
B. Experimental Protocol for Antiviral Activity Evaluation
Plaque Reduction Assay for Influenza Virus
This assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.[15][26]
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well plates
-
Virus growth medium (VGM)
-
2X Dulbecco's Modified Eagle Medium (DMEM)
-
Avicel (semi-solid overlay)
-
Trypsin
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., crystal violet or neutral red)[31]
-
-
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.[15]
-
Prepare 10-fold serial dilutions of the influenza virus stock.[15]
-
Pre-incubate the virus dilutions with various concentrations of the pyrimidine derivative for 1 hour at 37°C.
-
Wash the cell monolayer with PBS and infect with 100 µL of the virus-compound mixture.
-
Incubate for 1 hour at 35°C to allow for viral adsorption.[32]
-
Remove the inoculum and overlay the cells with 1 mL of a mixture of 2X DMEM and 1.6% Avicel containing the corresponding concentration of the pyrimidine derivative.[32]
-
Incubate at 35°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formalin for 30 minutes at 4°C.[32]
-
Remove the overlay and stain the cell monolayer with crystal violet for 15-30 minutes.
-
Wash the plate with water, dry, and count the number of plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
-
IV. Synthesis of Pyrimidine Derivatives: Building the Core Scaffold
The synthesis of the pyrimidine ring is a well-established field of organic chemistry, with several named reactions providing efficient routes to a diverse range of derivatives.
A. The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions to form dihydropyrimidinones.[10][12][21]
General Scheme of the Biginelli Reaction
Caption: The Biginelli three-component reaction.
B. The Hantzsch Pyridine Synthesis (Adapted)
While originally developed for pyridine synthesis, the Hantzsch reaction can be adapted to synthesize dihydropyrimidines by using a nitrogen-containing component like guanidine or amidine in place of ammonia.[17][33] This multi-component reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source.[17]
V. Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its broad spectrum of biological activities, coupled with well-established synthetic methodologies, ensures its enduring importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel mechanisms of action, and the application of this privileged scaffold to emerging therapeutic targets. The in-depth understanding of the structure-activity relationships and the application of the standardized experimental protocols outlined in this guide will be crucial for the successful translation of promising pyrimidine-based compounds from the laboratory to the clinic.
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PMC - PubMed Central. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]
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PubMed. (n.d.). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Retrieved from [Link]
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ResearchGate. (n.d.). The plots of the CC50 and IC50 values are presented in Table 1 for the.... Retrieved from [Link]
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MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
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Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate safety and handling
An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
This guide provides comprehensive safety and handling information for this compound (CAS No. 61727-34-2), a key intermediate in pharmaceutical research and development, particularly in the synthesis of selective JAK2 inhibitors.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Chemical Identification and Properties
Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 61727-34-2 | [2][3][4] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [2][3][4] |
| Molecular Weight | 246.71 g/mol | [2][3] |
| Appearance | White to yellow solid (<38°C) or liquid (>39°C) | [2] |
| Melting Point | 38-39 °C | [2] |
| Boiling Point | 345.8 ± 27.0 °C (Predicted) | [2] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Note on Isomers and Related Compounds: It is crucial to distinguish this compound (CAS 61727-34-2) from its isomer, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). The latter has a higher melting point of 60-63 °C.[5][6][7] Always verify the CAS number to ensure you are consulting the correct safety information.
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
(Source: Synthesized from multiple chemical supplier safety information)[2][8]
Signal Word: Warning [2]
Hazard Pictograms:
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show this safety data sheet to the doctor in attendance.[8]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Handling and Storage
Proper handling and storage procedures are vital for maintaining the chemical's integrity and preventing accidents.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use spark-proof tools and explosion-proof equipment where necessary.[10]
-
Ground and bond containers when transferring material.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[2]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the Area: Remove all personnel from the affected area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Clean Up: Carefully scoop up the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Personal Protection: Wear appropriate PPE during cleanup.
Stability and Reactivity
Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and moisture.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.
A study on the nucleophilic substitution reactions of the related compound, Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, showed reactivity with dimethylamine, sodium phenoxide, sodium thiophenoxide, and potassium fluoride.[11] This suggests that this compound may have similar reactivity with strong nucleophiles, bases, and acids.
Toxicological Information
Currently, there is limited specific toxicological data (e.g., LD50, LC50) available for this compound in the public domain. The GHS classification is based on data from similar compounds and supplier assessments. The primary hazards are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
Experimental Workflow and Diagrams
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of the compound.
Emergency Response Logic
This diagram outlines the decision-making process in case of an accidental exposure.
Caption: Decision tree for emergency response to exposure.
References
-
LookChem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 61727-34-2. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 61727-34-2 | Ethyl 2-(4-chloro-2-(methylthio.... Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
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Storage conditions for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
An In-Depth Technical Guide to the Storage and Handling of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Introduction
This compound is a critical intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structural integrity is paramount to ensure the successful outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and handling procedures for this compound, designed for researchers, scientists, and professionals in drug development. The protocols and recommendations outlined herein are grounded in established principles of chemical stability and are intended to preserve the quality and reliability of this vital research chemical.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 146633-83-8 (Note: some sources may list similar compounds with different CAS numbers) | General Chemical Databases |
| Molecular Formula | C₁₀H₁₁ClN₂O₂S | General Chemical Databases |
| Molecular Weight | 262.72 g/mol | General Chemical Databases |
| Appearance | Off-white to light yellow solid/crystalline powder | [2] |
| Melting Point | 59-63 °C | [2][3][4][5] |
| Boiling Point | 132°C at 0.4 mmHg | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate |
Recommended Storage Conditions: A Rationale-Driven Approach
The stability of this compound is influenced by several environmental factors. The following storage recommendations are designed to mitigate degradation and preserve the compound's purity.
Temperature
Recommendation: Store at 2-8°C.[1][3]
Causality: Refrigerated temperatures are crucial for slowing down the rate of potential degradation reactions. Like most organic molecules, the kinetics of decomposition are temperature-dependent. Storing at elevated temperatures can provide the activation energy required for undesirable reactions, such as hydrolysis or rearrangement, to occur at an accelerated rate. The 2-8°C range is a standard for many pharmaceutical intermediates to ensure long-term stability without the risk of freezing, which could potentially affect the physical form of the compound.
Atmosphere
Recommendation: Store under an inert atmosphere (e.g., nitrogen or argon).[1]
Causality: The pyrimidine ring system and the chloro-substituent can be susceptible to oxidative degradation. The presence of oxygen, especially in combination with light or trace metal impurities, can lead to the formation of various oxidation byproducts. An inert atmosphere displaces oxygen, thereby minimizing the risk of oxidative decomposition and preserving the compound's integrity over time.
Humidity
Recommendation: Store in a dry environment, away from moisture.
Causality: The ester functional group in this compound is susceptible to hydrolysis. In the presence of water, the ester can be cleaved to form the corresponding carboxylic acid and ethanol. This hydrolytic degradation is often catalyzed by acidic or basic conditions. Therefore, it is imperative to store the compound in a tightly sealed container in a desiccated environment to prevent the ingress of atmospheric moisture.
Light
Recommendation: Protect from light.
Causality: Many organic molecules, particularly those with aromatic or heteroaromatic rings and halogen substituents, are sensitive to photodegradation.[6] Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of free radicals and subsequent decomposition. Storing the compound in an amber vial or in a light-proof container is a critical measure to prevent such degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for developing robust analytical methods for stability testing and for troubleshooting synthetic procedures. Based on the structure of this compound, the following degradation pathways can be postulated:
-
Hydrolysis: As mentioned, the ester linkage is a primary site for hydrolytic cleavage, yielding the carboxylic acid derivative. The chloro-substituent on the pyrimidine ring can also undergo hydrolysis, although this typically requires more forcing conditions.
-
Oxidation: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Photodegradation: UV light can induce cleavage of the C-Cl bond, leading to the formation of radical species and a variety of decomposition products.[6]
Handling and Safety Precautions
Proper handling procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[7]
-
Spills: In case of a spill, clean it up promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.[7]
Experimental Protocols for Stability Testing
A comprehensive stability testing program is crucial to determine the shelf-life and to identify optimal storage conditions.[9][10] The following protocols outline a systematic approach to assessing the stability of this compound.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound under stressed conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 24 hours).
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Place a known quantity of the solid compound in an oven at 80°C for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS) to identify and quantify the parent compound and any degradation products.[10][11]
Long-Term Stability Studies
Long-term stability studies are performed under the recommended storage conditions to establish the shelf-life of the product.
Logical Flow for Long-Term Stability Study:
Caption: Logical Flow for a Long-Term Stability Study.
Step-by-Step Protocol:
-
Packaging: Package multiple samples of this compound in the intended container closure system.
-
Storage: Place the samples in a stability chamber maintained at the recommended storage conditions (2-8°C, protected from light and humidity).
-
Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a sample for analysis.
-
Analysis: Analyze the sample for key stability attributes, including:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay/Purity: Quantification of the parent compound using a validated HPLC method to determine its purity.
-
Degradation Products: Identification and quantification of any known or new degradation products.
-
-
Data Evaluation: Compare the analytical data at each time point to the initial data (time zero) and predefined specifications to assess the stability of the compound.
Conclusion
The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. Adherence to the storage and handling guidelines outlined in this technical guide will ensure the long-term stability and reliability of this important intermediate. A systematic approach to stability testing, including forced degradation and long-term studies, is essential for a comprehensive understanding of the compound's stability profile and for the establishment of a scientifically sound shelf-life.
References
- Vertex AI Search Result on this compound: A Key Intermediate in Pharmaceutical Synthesis. This source provides information on the application and recommended storage conditions for the compound. [Link: Not available as it is a search result]
- Product Information on Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. This product page lists some physical properties and general storage and transport conditions. [Link: Not available as it is a search result]
- News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. This article discusses the importance of stability testing in pharmaceuticals and the analytical methods used. [Link: https://www.news-medical.net/news/20190301/Novel-Techniques-Improve-Pharmaceutical-Stability-Testing.aspx]
- Separation Science. (2025). Analytical Techniques In Stability Testing. This article provides an overview of various analytical techniques, including HPLC and mass spectrometry, used in stability testing. [Link: https://www.separation-science.com/topic/analytical-techniques-in-stability-testing]
- StabilityStudies.in. Analytical Techniques for Stability Testing: HPLC. This resource details the application of HPLC in detecting and quantifying degradation products in stability studies. [Link: https://stabilitystudies.in/analytical-techniques-for-stability-testing-hplc/]
- Sigma-Aldrich. Product Specification for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. This product page provides physical properties and recommended storage temperatures. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/650458]
- ChemicalBook. Product Information for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. This source provides physical data such as melting and boiling points. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236528.htm]
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. This research article provides insights into the photodegradation pathways of a related chloropyridine compound. [Link: https://pubmed.ncbi.nlm.nih.gov/27720993/]
- ChemicalBook. Safety and Handling Information for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. This page provides basic safety, handling, and storage information. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB8236528_EN.htm]
- MedchemExpress.com. Product Information for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This product page describes the compound as a drug intermediate. [Link: https://www.medchemexpress.com/ethyl-4-chloro-2-(methylthio)
- Guidechem. Product Information for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. This source provides a compilation of physical and safety data. [Link: https://www.guidechem.com/product_show-pid-80008.html]
- Echemi. Product Information for Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate. This page includes a description and various properties of the compound. [Link: https://www.echemi.com/products/pd20150926-193644-5909-24-0.html]
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Spectroscopic data for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in modern pharmaceutical synthesis.[1] Given the limited availability of directly published, complete spectral datasets for this specific molecule (CAS Number: 61727-34-2), this guide employs a robust scientific approach: leveraging predictive analysis based on established spectroscopic principles and comparative data from a closely related structural analogue, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 5909-24-0).
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural verification and quality control of this important building block. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of the target compound.
Molecular Structure and the Analytical Approach
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to our predictive analysis lies in comparing the target compound with its well-documented analogue. The only structural difference is the presence of a methylene (-CH2-) bridge between the pyrimidine ring and the ester functional group in our target molecule, which will have distinct and predictable effects on the resulting spectra.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be crucial for confirming the presence and connectivity of all nine carbon atoms in the molecule. The chemical shifts for pyrimidine carbons can be predicted based on the analogue, while the acetate carbons will have characteristic resonances.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~168 - 172 | Carbonyl carbon of the ethyl acetate group. |
| Pyrimidine C-Cl | ~160 - 163 | Pyrimidine carbon bonded to chlorine. |
| Pyrimidine C-S | ~170 - 174 | Pyrimidine carbon bonded to the methylthio group. |
| Pyrimidine C-H | ~150 - 153 | Pyrimidine carbon bonded to the proton (C6). |
| Pyrimidine C-CH₂ | ~128 - 132 | Pyrimidine carbon bonded to the acetate side chain (C5). |
| O-CH₂ (Ethyl) | ~61 - 63 | Methylene carbon of the ethyl ester. |
| Ring-CH₂-CO | ~34 - 38 | Methylene bridge carbon, a key distinguishing signal. |
| S-CH₃ | ~13 - 15 | Methyl carbon of the methylthio group. |
| CH₃ (Ethyl) | ~14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband decoupling) to ensure each carbon appears as a singlet.
-
Pulse Angle: 45 degrees
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: Significantly higher than ¹H NMR (e.g., 256 to 1024 scans) is typically required.
-
-
Processing: Similar processing steps as for ¹H NMR, with calibration often done using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrometry Data
For this compound (C₉H₁₁ClN₂O₂S), the expected monoisotopic mass is approximately 246.02 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), we expect to see a characteristic M+2 peak.
| m/z Value | Assignment | Description |
| ~246 | [M]⁺ | Molecular ion peak containing the ³⁵Cl isotope. |
| ~248 | [M+2]⁺ | Isotopic peak containing the ³⁷Cl isotope, expected to be ~1/3 the intensity of the [M]⁺ peak. |
| ~201 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| ~173 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate fragment. |
| ~158 | [Fragment] | Cleavage of the C-C bond between the ring and the side chain. |
Experimental Protocol for MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer, typically coupled with a liquid chromatography (LC) system for sample introduction.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically effective for this class of compounds.
-
Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., 50-500 m/z).
-
High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain a high-resolution mass measurement (with <5 ppm mass accuracy).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum will provide confirmatory evidence for the key functional groups within the molecule. The most prominent feature will be the strong carbonyl stretch of the ester.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2950 - 3000 | C-H stretch (aliphatic) | Medium |
| ~1735 - 1750 | C=O stretch (ester) | Strong, Sharp |
| ~1550 - 1600 | C=N, C=C stretch (pyrimidine ring) | Medium-Strong |
| ~1200 - 1300 | C-O stretch (ester) | Strong |
| ~1000 - 1100 | C-Cl stretch | Medium-Strong |
| ~600 - 700 | C-S stretch | Weak-Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifying features to look for are:
-
¹H NMR: A singlet around 3.7-3.9 ppm for the -CH₂- bridge and the characteristic signals for the ethyl and methylthio groups.
-
¹³C NMR: The presence of nine distinct carbon signals, including the key methylene bridge carbon at ~34-38 ppm.
-
Mass Spectrometry: A molecular ion cluster at m/z ~246/248, confirming the molecular formula and the presence of one chlorine atom.
-
IR Spectroscopy: A strong carbonyl absorption band around 1735-1750 cm⁻¹, confirming the ester functional group.
By following the detailed protocols and comparing the acquired data with the predictive analysis presented in this guide, researchers and analysts can confidently verify the identity, structure, and purity of this vital pharmaceutical intermediate.
References
- Vertex AI Search. This compound: A Key Intermediate in Pharmaceutical Synthesis.
-
PubChem. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Available from: [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]
-
Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
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An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of Advanced Therapeutics
In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-altering drug is paved with a series of critical chemical intermediates. Among these, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate stands out as a pivotal building block, particularly in the development of targeted therapies for a range of debilitating diseases. This technical guide offers an in-depth exploration of this versatile pyrimidine derivative, from its fundamental chemical properties and synthesis to its crucial role in the creation of advanced therapeutics, most notably selective Janus kinase (JAK) inhibitors. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but a deeper understanding of the causality behind its synthetic routes and its strategic importance in medicinal chemistry.
Part 1: Core Chemical and Physical Characteristics
This compound, identified by the CAS Number 61727-34-2, is a vital ethyl ester derivative of pyrimidineacetic acid. Its molecular structure, featuring a reactive chloro group and a strategically positioned acetate moiety, makes it an ideal precursor for the construction of complex heterocyclic systems that are central to the mechanism of action of numerous modern drugs.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 61727-34-2 | |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 246.71 g/mol | [1] |
| Appearance | White to yellow solid (<38°C), liquid (>39°C) | [1] |
| Melting Point | 38-39 °C | [1] |
| Boiling Point | 345.8±27.0 °C (Predicted) | [1] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing. A general and effective synthetic route is outlined below.
Experimental Protocol: A Validated Synthetic Pathway
A robust synthesis begins with the precursor, ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.[1]
Step 1: Chlorination
-
Dissolve ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (28.8 g, 0.128 mol) in phosphorus oxychloride (POCl₃) (240 mL).[1]
-
Reflux the reaction mixture for 4 hours. The phosphorus oxychloride serves as both the solvent and the chlorinating agent, converting the pyrimidone to the desired 4-chloro-pyrimidine.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove excess phosphorus oxychloride.
-
To ensure complete removal of residual POCl₃, co-evaporate the concentrated residue twice with benzene.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate-hexane (1:3).
-
This process affords the final product, Ethyl 4-chloro-2-(methylthio)pyrimidin-5-yl acetate, with a high yield (29.72 g, 95.5%).[1]
Causality in Synthesis: Why These Steps?
The choice of phosphorus oxychloride is critical; it is a powerful chlorinating agent for converting keto groups on heterocyclic rings to chloro groups. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The purification by column chromatography is essential to achieve the high purity (often exceeding 97-98%) required for pharmaceutical intermediates, as impurities can lead to unwanted side reactions in subsequent steps and compromise the quality of the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for this compound.
Part 3: Spectroscopic Characterization
For unambiguous identification and quality control, a comprehensive spectroscopic analysis is essential.
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H), 4.13 (q, J=5.7 Hz, 2H), 3.62 (s, 2H), 2.52 (s, 3H), 1.21 (t, J=5.7 Hz, 3H).[1]
The singlet at 8.32 ppm corresponds to the proton on the pyrimidine ring. The quartet at 4.13 ppm and the triplet at 1.21 ppm are characteristic of the ethyl ester group. The singlet at 3.62 ppm represents the methylene protons of the acetate group, and the singlet at 2.52 ppm corresponds to the methylthio group.
Part 4: Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of dihydropyrrolopyrimidine-selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.
Caption: Simplified overview of the JAK-STAT signaling pathway.
Role in the Synthesis of Ruxolitinib
While a direct, publicly documented synthetic route from this compound to the prominent JAK1/JAK2 inhibitor Ruxolitinib is not explicitly detailed in readily available literature, the structural similarity of this intermediate to precursors of the pyrrolo[2,3-d]pyrimidine core of Ruxolitinib is noteworthy. The synthesis of Ruxolitinib involves the construction of this core, and intermediates with a similar substitution pattern are known to be employed.[2][3] The chloro and acetate functionalities on the pyrimidine ring of this compound provide the necessary handles for the annulation reactions required to form the fused pyrrolo ring system.
Potential in the Synthesis of Other Kinase Inhibitors
The versatile chemical nature of this pyrimidine derivative makes it a valuable starting material for a wide array of medicinal chemistry projects. Its structural motifs are found in inhibitors of other kinases beyond the JAK family, suggesting its broader applicability in the development of targeted cancer therapies and treatments for other signaling pathway-driven diseases.
Clarification on Ticagrelor Synthesis
Initial broad searches may suggest a link between this intermediate and the antiplatelet drug Ticagrelor. However, detailed analysis of the established synthetic routes for Ticagrelor does not indicate the use of this compound as a direct precursor.[4][5][6] The core of Ticagrelor is a triazolo[4,5-d]pyrimidine, and while it is a pyrimidine derivative, the specific side chains and their points of attachment differ from what would be readily accessible from the title compound.
Part 5: Biological Activity and Safety Profile
As a chemical intermediate, this compound is not intended for direct biological application. Its primary role is as a precursor in the synthesis of biologically active molecules. However, it is a common principle in drug development that intermediates can possess off-target biological activities. While specific studies on the biological activity of this compound are not widely published, the broader class of pyrimidine derivatives is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Therefore, appropriate handling and safety precautions are essential.
Hazard Identification and Safety Recommendations
Based on data for the closely related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and general knowledge of halogenated heterocyclic compounds, the following hazards and precautions should be considered:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]
-
Conclusion: A Vital Component in the Future of Medicine
This compound, while not a therapeutic agent itself, is a quintessential example of a key intermediate that enables the synthesis of highly specific and effective modern medicines. Its well-defined structure and reactivity provide a reliable foundation for the construction of complex drug molecules, particularly in the rapidly evolving field of JAK inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and applications is not merely academic; it is fundamental to the innovation and advancement of targeted therapies that have the potential to transform patient outcomes in a multitude of diseases.
References
- Vertex AI Search. (2026). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- Google Patents. (2019). Synthesis process of ruxolitinib.
-
Hassan, A. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6534. [Link]
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ResearchGate. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]
- Google Patents. (2017). An improved process for synthesis of ticagrelor.
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry, 65(3), 735-741.
- Google Patents. (2020). Synthesis process of ruxolitinib.
- Google Patents. (2020).
-
ORBi. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]
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PubChem. (n.d.). Synthesis process of ruxolitinib - Patent US-2019023712-A1. Retrieved January 5, 2026, from [Link]
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Pharmaffiliates. (n.d.). This compound (BSC). Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]
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World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]
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Patsnap. (n.d.). Synthesis method of ruxolitinib intermediate. Retrieved January 5, 2026, from [Link]
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Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
- Google Patents. (2021).
-
PLoS Pathogens. (2014). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]
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An In-depth Technical Guide to Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Pyrimidine Intermediate in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the strategic selection of key chemical intermediates is a critical determinant of success. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a substituted pyrimidine derivative, has emerged as a compound of significant interest. Its versatile structure serves as a foundational building block in the synthesis of a diverse range of biologically active molecules.[1][2] Notably, this intermediate is instrumental in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers and inflammatory diseases.[3] Specifically, it is a crucial precursor in the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors, which are under investigation for myeloproliferative neoplasms.[1]
This technical guide provides a comprehensive overview of this compound, focusing on the practical considerations for its procurement, quality assessment, and handling. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently source and utilize this vital compound in their discovery and development workflows.
A notable point of clarification for researchers is the prevalence of two closely related CAS numbers in commercial listings: 61727-34-2 for this compound and 5909-24-0 for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. While structurally very similar, it is imperative to verify the specific isomer required for your synthetic route and to ensure the supplier provides the correct corresponding documentation. This guide will address both, with a focus on the more commercially prevalent CAS 5909-24-0 .
PART 1: Commercial Suppliers and Comparative Analysis
The reliable sourcing of high-purity intermediates is the cornerstone of reproducible research and scalable pharmaceutical manufacturing. A multitude of chemical suppliers offer this compound and its close analog. The selection of a supplier should be a meticulous process, balancing cost with a stringent evaluation of quality, documentation, and supply chain reliability.
Leading Commercial Suppliers:
A survey of the market reveals several reputable suppliers for this intermediate, including:
-
Sigma-Aldrich (Merck): A global leader in life science and technology, offering the compound with detailed product specifications and access to Certificates of Analysis.
-
TCI Chemicals: A prominent supplier of research chemicals, providing various pack sizes and purity grades.
-
Apollo Scientific: A UK-based supplier with a strong portfolio of novel chemical building blocks.[4][5]
-
BLDpharm: A supplier offering a range of pharmaceutical intermediates with supporting technical documentation.[6][7]
-
Anax Laboratories: A provider of high-quality research chemicals, specifying purity levels for their products.[8]
-
MedchemExpress: A supplier focused on bioactive molecules and intermediates for drug discovery.[3]
-
ChemicalBook: A comprehensive database and sourcing platform that lists multiple suppliers and their offered purities.[9]
Comparative Analysis of Supplier Specifications:
To facilitate an informed decision, the following table summarizes the typical product specifications from various suppliers for Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (CAS 5909-24-0). It is crucial to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Parameter | Sigma-Aldrich | TCI Chemicals | Apollo Scientific | BLDpharm | Anax Laboratories |
| CAS Number | 5909-24-0 | 5909-24-0 | 5909-24-0[5] | 5909-24-0[6] | 61727-34-2[8] |
| Purity (Typical) | ≥98% | >98.0% (GC) | 98%[5] | ≥98.0% | >96%[8] |
| Appearance | Powder | White to Faint Yellow Crystalline Powder | - | - | - |
| Melting Point | 60-63 °C (lit.) | 58.0 to 62.0 °C | - | - | 38-39 °C[10] |
| Documentation | CoA, SDS | CoA, SDS | - | CoA, HPLC, LC-MS, UPLC[6] | - |
| Storage Temp. | 2-8°C | 2-8°C | - | 2-8°C[6] | - |
Note: Data is compiled from publicly available information and may vary. Always consult the supplier directly for the most current specifications.
PART 2: Quality Control and Analytical Methodologies
Ensuring the purity and identity of the starting material is a non-negotiable aspect of pharmaceutical development. A robust quality control (QC) program for incoming intermediates like this compound is essential to prevent downstream synthetic failures and the introduction of undesirable impurities.
Key Analytical Techniques for Quality Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and identifying impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the compound and to identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the compound and the absence of structurally similar impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule, serving as a fingerprint for identity confirmation.
Recommended HPLC Protocol for Purity Determination:
A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. The following is a recommended starting protocol, based on established methods for similar compounds.[11]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
For Mass-Spec (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[11]
Potential Impurities and Their Origins:
Understanding the synthetic route is key to anticipating potential impurities. A common synthesis involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by chlorination.[2] Potential impurities could include:
-
Unreacted Starting Materials: Such as ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate.
-
Over-chlorinated or Incompletely Chlorinated By-products: Resulting from non-selective chlorination.
-
Solvent Residues: From the reaction and purification steps.
-
Degradation Products: Arising from improper storage or handling.
PART 3: Handling, Storage, and Safety
As with many chlorinated heterocyclic compounds, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions:
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If the generation of dust is likely, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage Recommendations:
To maintain its purity and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air sensitivity.
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[13]
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion
This compound is a valuable intermediate for the synthesis of innovative pharmaceutical compounds. A thorough understanding of its commercial availability, coupled with a rigorous approach to quality control and safe handling, is essential for its successful application in drug discovery and development. By implementing the guidelines outlined in this technical guide, researchers and scientists can confidently source and utilize this key building block to advance their research programs.
References
-
SIELC Technologies. (2018). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Available at: [Link]
- Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate Safety Data Sheet. Available through the product page.
-
abcr Gute Chemie. (n.d.). This compound, 97%. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98%. Available at: [Link]
-
Fisher Scientific. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98%, Thermo Scientific. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound (BSC). Available at: [Link]
-
Alachem. (n.d.). 5-PYRIMIDINEACETIC ACID, 4-CHLORO-2-(METHYLTHIO)-, ETHYL ESTER. Available at: [Link]
-
Crysdot LLC. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]
-
Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available at: [Link]
- Analytical and Bioanalytical Chemistry Research. (2025). Regular Article.
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- 6. 5909-24-0|Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
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- 9. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
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- 11. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | SIELC Technologies [sielc.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. watson-int.com [watson-int.com]
Methodological & Application
The Strategic Role of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a highly functionalized pyrimidine derivative, has emerged as a critical intermediate in the synthesis of a range of therapeutic agents, most notably in the class of Janus kinase (JAK) inhibitors. This document serves as a comprehensive guide to the application of this versatile reagent, providing detailed protocols, mechanistic insights, and an in-depth analysis of its role in the synthesis of advanced pharmaceutical compounds.
Introduction: A Versatile Scaffold for Drug Discovery
This compound possesses a unique combination of reactive sites that make it an ideal starting material for the construction of fused heterocyclic systems. The pyrimidine core is a common motif in a vast array of biologically active molecules, owing to its ability to mimic purine bases and interact with various enzymatic targets. The chloro, methylthio, and ethyl acetate functionalities on this particular derivative offer multiple handles for sequential and regioselective transformations, providing a convergent and efficient pathway to complex molecular architectures.
The primary application of this compound lies in its role as a precursor to the pyrrolo[2,3-d]pyrimidine core, which is the foundational scaffold for a number of JAK inhibitors, including Tofacitinib. JAK inhibitors are a class of targeted therapies that have revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClN₂O₂S | |
| Molecular Weight | 246.71 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 59-64 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Storage and Handling: this compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Core Application: Synthesis of the Pyrrolo[2,3-d]pyrimidine Nucleus
The transformation of this compound into the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of its utility. This is typically achieved through a two-step sequence involving an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent nitrogen atoms and the ester group. This allows for the facile introduction of a variety of nucleophiles, most commonly amines, which are essential for the subsequent cyclization step.
Causality of Experimental Choices:
-
Choice of Amine: The nature of the amine nucleophile is critical as it will ultimately become part of the final API. For the synthesis of many JAK inhibitors, a protected or chiral amine is often employed.
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol are typically used to facilitate the dissolution of the reactants and to promote the SNAr reaction.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures ranging from 80 to 120 °C are common.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the SNAr reaction.
Step 2: Intramolecular Cyclization
The product from the SNAr reaction, an ethyl 2-(4-(amino)-2-(methylthio)pyrimidin-5-yl)acetate derivative, is then subjected to conditions that promote intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. This key step involves the formation of a new carbon-carbon bond between the α-carbon of the acetate group and the C5 position of the pyrimidine ring, followed by tautomerization to the aromatic pyrrole ring.
Causality of Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ethyl acetate, generating the enolate nucleophile necessary for the cyclization. Common bases include sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH). The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous conditions are crucial to prevent quenching of the strong base and the enolate intermediate. The reaction is typically performed in the corresponding alcohol (e.g., ethanol for NaOEt) or an aprotic solvent like tetrahydrofuran (THF) or DMF.
-
Temperature: The reaction may be initiated at a lower temperature (e.g., 0 °C) during the addition of the base to control the exothermicity, and then warmed to room temperature or heated to drive the cyclization to completion.
Workflow for Intramolecular Cyclization:
Caption: General workflow for the intramolecular cyclization.
Detailed Experimental Protocol: Synthesis of a Key Pyrrolo[2,3-d]pyrimidine Intermediate
The following protocol is a representative example of the synthesis of a 4-amino-5-hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine intermediate, a crucial precursor for various JAK inhibitors.
PART A: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). To this solution, add the desired primary or secondary amine (1.1 eq) followed by diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, an ethyl 2-(4-(amino)-2-(methylthio)pyrimidin-5-yl)acetate derivative, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
PART B: Intramolecular Cyclization
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the purified product from Part A (1.0 eq) and dissolve it in anhydrous ethanol (approx. 10-15 mL per gram).
-
Reagent Addition: Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the reaction mixture at 0 °C with stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure.
-
Purification: The resulting precipitate, the 4-amino-5-hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Subsequent Transformations and API Synthesis
The resulting 4-amino-5-hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate that can be further functionalized to yield a variety of APIs. Key transformations include:
-
Chlorination of the 5-hydroxy group: The hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), providing a handle for further nucleophilic substitutions or cross-coupling reactions.
-
Oxidation of the methylthio group: The methylthio group can be oxidized to a sulfoxide or a sulfone, which can then act as a leaving group for the introduction of other functionalities.
-
N-alkylation or N-arylation of the pyrrole nitrogen: The pyrrole nitrogen can be functionalized with various alkyl or aryl groups to modulate the pharmacological properties of the final compound.
Logical Relationship of Synthetic Steps:
Caption: Synthetic pathway from the starting material to a final API.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for the efficient and controlled construction of the pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in modern drug discovery. The protocols and mechanistic insights provided in this document are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in the synthesis of next-generation therapeutics. As the demand for targeted therapies continues to grow, the strategic application of such well-designed starting materials will remain a critical component of successful drug development programs.
Application Notes and Protocols: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate as a Kinase Inhibitor Precursor
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding to the hinge region of the kinase active site, a critical interaction for potent inhibition. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2) is a key heterocyclic building block that provides a versatile platform for the synthesis of a new generation of kinase inhibitors.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of this precursor in the development of novel kinase inhibitors, with a particular focus on Janus kinase 2 (JAK2) inhibitors.
Chemical Profile of the Precursor
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [2] |
| Molecular Weight | 246.71 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 60-63 °C | [3] |
| Solubility | Soluble in chloroform, ethyl acetate | [3] |
| Storage | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [1] |
Synthetic Protocol for this compound
The synthesis of this key intermediate can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a representative procedure adapted from the synthesis of similar pyrimidine derivatives.
Workflow for the Synthesis of the Precursor
Caption: Synthetic workflow for this compound.
Detailed Experimental Procedure
Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) and thiourea (1.1 eq).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-mercaptopyrimidine-4,6-diol.
-
Suspend the 2-mercaptopyrimidine-4,6-diol in a solution of sodium hydroxide in water and add dimethyl sulfate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the solution with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
-
In a flask equipped with a reflux condenser, add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-2-(methylthio)pyrimidine.
Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier-Haack reagent.
-
Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-70°C for 4-6 hours.
-
Cool the mixture and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the aldehyde.
Step 4: Synthesis of this compound
-
To a suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude acrylate intermediate.
-
Dissolve the crude intermediate in ethanol and add 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). This step also achieves selective dechlorination at the 6-position.
-
Filter the catalyst through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford this compound.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.55 (s, 1H, pyrimidine-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 2H, -CH₂COO-), 2.60 (s, 3H, -SCH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.5, 168.0, 161.0, 158.5, 125.0, 61.5, 35.0, 14.2, 14.0.
-
Mass Spectrometry (ESI): m/z 247.0 [M+H]⁺.
Application in Kinase Inhibitor Synthesis: A Case Study of a Dihydropyrrolopyrimidine JAK2 Inhibitor
The chloro- and acetate moieties of the precursor serve as versatile handles for further chemical modifications, enabling the construction of complex kinase inhibitors. A common strategy involves an intramolecular cyclization to form a dihydropyrrolopyrimidine core, followed by a Suzuki coupling to introduce a diversity element that targets the solvent-exposed region of the kinase active site.
Synthetic Workflow for a Dihydropyrrolopyrimidine JAK2 Inhibitor
Caption: Synthetic workflow for a dihydropyrrolopyrimidine-based JAK2 inhibitor.
Detailed Experimental Procedure
Step 1: Synthesis of the Dihydropyrrolo[2,3-d]pyrimidinone Core
-
In a sealed tube, dissolve this compound (1.0 eq) in a solution of ammonia in methanol (7N).
-
Heat the mixture at 100-120°C for 24-48 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry to obtain the dihydropyrrolo[2,3-d]pyrimidinone intermediate.
Step 2: Chlorination of the Pyrrolopyrimidine Core
-
To the dihydropyrrolo[2,3-d]pyrimidinone intermediate (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto ice.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 3: Suzuki Coupling
-
In a microwave vial, combine the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction in a microwave reactor at 100-120°C for 15-30 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Protocols for Biological Evaluation
Once the target kinase inhibitors are synthesized, their biological activity must be assessed. The following are standard protocols for evaluating the potency and cellular effects of JAK2 inhibitors.
In Vitro Biochemical Assay for JAK2 Inhibition
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay for JAK2 Inhibition
This assay evaluates the ability of a compound to inhibit JAK2 signaling within a cellular context. Human erythroleukemia (HEL) cells, which have a constitutively active JAK2 (V617F mutation), are a suitable model.[4]
Materials:
-
HEL cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEL cells in a 6-well plate and allow them to grow overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of JAK2 and STAT5 phosphorylation.
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors, particularly those targeting the JAK family. The synthetic routes and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to design and develop next-generation targeted therapies. The strategic application of this building block, combined with a thorough understanding of kinase biology and structure-activity relationships, will undoubtedly continue to fuel the discovery of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
References
- Richardson, C. J., Curry, J., & Wallis, N. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor.
- BenchChem. (2025). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
- Elsevier. (2022). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones.
- Google Patents. (n.d.). Pyrrolopyrimidines as selective JAK2 inhibitors, their synthesis methods and uses.
- Mao, W., Wu, H., Guo, Q., Zheng, X., Wei, C., Liao, Y., Shen, L., Mi, J., Li, J., Chen, S., & Qian, W. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
- Technical Disclosure Commons. (2024). Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
- Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)
- Anax Laboratories. (n.d.). ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- Pharmaffiliates. (n.d.). (R)-3-Cyclopentyl-3-(4-(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). ETHYL (METHYLTHIO)
- SpectraBase. (n.d.). 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester - Optional[1H NMR] - Spectrum.
- Google Patents. (n.d.). Selective dihydropyrrolopyrimidine JAK2 inhibitors.
- Google Patents. (n.d.). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
- ResearchGate. (2023). Route of synthesis of ethyl-4-chloro-2-(methylthio)
- PubChem. (n.d.). 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
- Haihang Industry. (n.d.).
- Indian Academy of Sciences. (n.d.).
- NIST. (n.d.). Ethyl (methylthio)
- CHIRALEN. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
- Padrnos, L., & Mesa, R. (2025).
- Pardanani, A. (2020). Fedratinib in myelofibrosis. Blood, 135(18), 1543–1547.
- PubChem. (n.d.). Fedratinib.
- MedChemExpress. (n.d.). Ethyl 4-chloro-2-(methylthio)
- MPN Hub. (n.d.). Home.
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Synthesis of Dihydropyrrolopyrimidine-Selective JAK2 Inhibitors: An In-Depth Technical Guide
Introduction: The Critical Role of JAK2 in Disease and the Pursuit of Selective Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating critical cellular processes such as hematopoiesis, immune response, proliferation, and differentiation.[1][2] Dysregulation of this pathway, particularly through gain-of-function mutations in the JAK2 gene, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] The discovery of the prevalent JAK2V617F mutation has solidified JAK2 as a key therapeutic target for these and other related disorders.[2][3]
While first-generation JAK inhibitors like ruxolitinib have shown clinical efficacy, they often exhibit a pan-JAK inhibitory profile, leading to off-target effects due to the inhibition of other JAK isoforms.[1][4] This lack of selectivity can result in adverse events such as anemia and thrombocytopenia.[1] Consequently, a significant focus of contemporary drug discovery is the development of next-generation inhibitors with high selectivity for JAK2, aiming to improve therapeutic outcomes and reduce side effects.[5][6] The dihydropyrrolopyrimidine scaffold has emerged as a promising pharmacophore for achieving this desired selectivity.
This technical guide provides a comprehensive overview of the design, synthesis, and characterization of dihydropyrrolopyrimidine-based selective JAK2 inhibitors, intended for researchers, scientists, and drug development professionals.
The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention
Understanding the mechanism of the JAK-STAT pathway is fundamental to appreciating the rationale behind JAK2 inhibition. The pathway is initiated by the binding of a cytokine to its cognate receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and specific tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell survival, proliferation, and inflammation.
Figure 1: The JAK-STAT signaling pathway and the mechanism of action of a dihydropyrrolopyrimidine-based JAK2 inhibitor.
Design Strategy: The Dihydropyrrolopyrimidine Scaffold for JAK2 Selectivity
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine, is a privileged scaffold in medicinal chemistry, mimicking the adenine ring of ATP and binding to the hinge region of kinase domains.[7][8] The design of selective JAK2 inhibitors often involves structural modifications to this core to exploit subtle differences in the ATP-binding pockets of the JAK family kinases.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyrrolopyrimidine ring can significantly impact potency and selectivity.[9]
Key structural features that contribute to JAK2 selectivity include:
-
Substitution at the C4 position: This position is often modified with groups that can interact with specific residues in the JAK2 active site. For instance, linking a pyrazole ring at this position has been a successful strategy in developing potent JAK inhibitors.[10]
-
Modifications of the pyrrole nitrogen (N7): The substituent on the pyrrole nitrogen can influence the overall conformation of the inhibitor and its interactions within the binding pocket.
-
Introduction of side chains: The addition of specific side chains can enhance binding affinity and selectivity by forming interactions with unique sub-pockets within the JAK2 kinase domain.
Synthetic Approaches to the Dihydropyrrolopyrimidine Core
The synthesis of the dihydropyrrolopyrimidine scaffold can be achieved through various synthetic routes. A common and efficient approach involves a multi-component reaction, which offers advantages such as high atom economy and operational simplicity.[11][12]
General Synthetic Workflow
A generalized workflow for the synthesis and screening of dihydropyrrolopyrimidine-based JAK2 inhibitors is depicted below.
Figure 2: A generalized workflow for the synthesis and screening of dihydropyrrolopyrimidine-based JAK2 inhibitors.
Detailed Protocols
Protocol 1: One-Pot, Three-Component Synthesis of a Dihydropyrrolopyrimidine Derivative
This protocol is adapted from methodologies described for the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidine derivatives.[12]
Materials:
-
Arylglyoxal (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Barbituric acid derivative (1.0 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (5 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask, add arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and TBAB (5 mol%).
-
Add ethanol (10 mL) to the flask.
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 60-80 minutes.[12]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the desired dihydropyrrolopyrimidine derivative.
-
Characterize the final product using FT-IR, 1H NMR, and 13C NMR spectroscopy.[12]
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.
-
TBAB as a Catalyst: Tetra-n-butylammonium bromide is an inexpensive, non-corrosive, and environmentally friendly phase-transfer catalyst that facilitates the reaction in ethanol.[12]
-
Ethanol as Solvent: Ethanol is a relatively green and readily available solvent suitable for this type of condensation reaction.
Protocol 2: Copper-Catalyzed Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate
This protocol outlines a copper-catalyzed approach for the synthesis of a key intermediate in the preparation of more complex pyrrolo[2,3-d]pyrimidine derivatives.[13]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Appropriate coupling partner (e.g., an amine or alkyne)
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., a diamine)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine 5-bromo-2,4-dichloropyrimidine, the coupling partner, the copper catalyst, the ligand, and the base in the chosen solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature and for a duration determined by reaction monitoring (TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,3-d]pyrimidine intermediate.
-
Confirm the structure of the intermediate using spectroscopic methods such as NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Copper Catalysis: Copper catalysts are often more economical and less toxic than palladium catalysts, which are also commonly used for such coupling reactions.[13]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reaction components, ensuring the efficiency of the catalytic cycle.
Characterization and Biological Evaluation
Structural Elucidation:
The synthesized compounds must be rigorously characterized to confirm their chemical structures. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the connectivity of atoms and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of the molecule, which is invaluable for structure-based drug design.[14]
In Vitro Kinase Assays:
The inhibitory activity of the synthesized compounds against JAK family kinases is determined using in vitro enzymatic assays. These assays measure the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity over JAK1 | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | ~1x | [4] |
| Fedratinib | 35 | 6 | - | - | ~6x | [4] |
| Pacritinib | 135 | 5 | - | - | 27x | [4] |
| Momelotinib | 26 | 2 | - | - | 13x | [4] |
| Compound 6k | 190 | 10 | >300 | >300 | 19x | [15] |
Table 1: Inhibitory activity (IC50) of selected JAK inhibitors against JAK family kinases.
Cell-Based Assays:
To assess the cellular activity of the inhibitors, cell-based assays are employed. A common assay measures the inhibition of STAT3 phosphorylation in cytokine-stimulated cells.[1] This provides a more physiologically relevant measure of the inhibitor's efficacy.
Conclusion and Future Perspectives
The development of selective JAK2 inhibitors remains a critical endeavor in the pursuit of more effective and safer treatments for myeloproliferative neoplasms and other JAK2-driven diseases. The dihydropyrrolopyrimidine scaffold has proven to be a versatile and promising starting point for the design of such inhibitors. The synthetic strategies outlined in this guide, particularly those employing efficient multi-component reactions, provide a robust framework for the generation of novel dihydropyrrolopyrimidine derivatives.
Future efforts in this field will likely focus on:
-
Structure-based drug design: Utilizing high-resolution crystal structures of inhibitors bound to JAK2 to guide the design of next-generation compounds with enhanced selectivity and potency.[3][14]
-
Exploration of novel chemical space: Moving beyond known scaffolds to identify new chemotypes that can selectively target JAK2.
-
Combination therapies: Investigating the synergistic effects of selective JAK2 inhibitors with other therapeutic agents to overcome resistance and improve clinical outcomes.[5][6]
By integrating rational drug design, efficient synthetic methodologies, and rigorous biological evaluation, the scientific community can continue to advance the development of highly selective JAK2 inhibitors, ultimately benefiting patients with a range of debilitating diseases.
References
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - AACR Journals. [Link]
-
Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - PubMed. [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. [Link]
-
A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing). [Link]
-
Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms - Taylor & Francis Online. [Link]
-
New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - RSC Publishing. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
-
A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions - PMC - NIH. [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. [Link]
-
Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed. [Link]
-
Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]
-
Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed. [Link]
- Pyrrolopyrimidines as selective JAK2 inhibitors, their synthesis methods and uses - Google P
-
Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed. [Link]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2 | Request PDF - ResearchGate. [Link]
-
New JAK Inhibitors and Emerging Novel Agents Expand Myelofibrosis Treatment Arsenal. [Link]
-
Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - ResearchGate. [Link]
-
Phase 1 Study of Type II JAK2 Inhibitor in Myelofibrosis Enrolls First Patient. [Link]
-
Safety and efficacy of jaktinib (a novel JAK inhibitor) in patients with myelofibrosis who are relapsed or refractory to ruxolitinib: A single-arm, open-label, phase 2, multicenter study - PubMed. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. [Link]
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- 12. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 13. tandfonline.com [tandfonline.com]
- 14. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of imidazopyrrolopyridines derivatives as novel and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Suzuki-Miyaura Coupling
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antiviral properties.[1] The ability to functionalize the pyrimidine ring through carbon-carbon bond formation is therefore of paramount importance in the synthesis of novel drug candidates and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and highly efficient method for the formation of biaryl and heteroaryl structures.[2] This reaction's broad functional group tolerance and relatively mild conditions have cemented its role in modern organic synthesis.[3]
This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a specific, highly functionalized substrate: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate . This molecule presents a unique set of challenges and opportunities due to the presence of an electron-deficient chloropyrimidine ring, a base-sensitive ethyl ester, and a potentially catalyst-interfering methylthio group. The following sections will delve into a recommended protocol, the mechanistic underpinnings of the reagent choices, and a comprehensive troubleshooting guide to enable researchers to successfully employ this valuable building block in their synthetic endeavors.
Understanding the Substrate: Key Chemical Features and Their Implications
The successful Suzuki coupling of this compound hinges on a nuanced understanding of its constituent functional groups:
-
The 4-Chloropyrimidine Moiety: The electron-deficient nature of the pyrimidine ring renders the C4-chloro substituent significantly more reactive towards oxidative addition by a palladium(0) catalyst compared to analogous aryl chlorides.[4] This inherent reactivity is advantageous, often allowing for milder reaction conditions.
-
The Ethyl Acetate Group: The presence of an ester functionality introduces base sensitivity. Strong bases can induce hydrolysis of the ester, leading to unwanted byproducts. Therefore, the selection of a mild, non-nucleophilic base is critical to preserving this functional group.
-
The 2-(Methylthio) Group: Thioethers can act as ligands for palladium, potentially leading to catalyst inhibition or deactivation.[5] However, numerous successful Suzuki couplings on thioether-containing substrates have been reported, suggesting that with the appropriate choice of catalyst and ligands, this challenge can be overcome.
Recommended Protocol for Suzuki Coupling
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Aryl/Heteroarylboronic Acid | ≥97% | Commercially available | Use 1.2-1.5 equivalents. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially available | Store under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) | Anhydrous, ≥99% | Commercially available | Use 2-3 equivalents. K₃PO₄ is a good starting point; KF is an alternative for highly base-sensitive substrates. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying the organic extract. | ||
| Ethyl Acetate | ACS Grade | For extraction. | |
| Brine | Saturated NaCl solution | For washing. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: To the flask, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours for conventional heating).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Scientific Rationale for Experimental Choices
The selection of each component in the protocol is based on established principles of Suzuki-Miyaura coupling, with special consideration for the functionalities present in the target substrate.
-
Catalyst System: Pd(PPh₃)₄ is a versatile and commonly used catalyst for the Suzuki coupling of chloropyrimidines.[7][8][9] For more challenging couplings, or if catalyst inhibition by the thioether is observed, more electron-rich and sterically hindered phosphine ligands such as those from the Buchwald group (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ may be beneficial.[10]
-
Base Selection: The choice of a moderately weak, non-nucleophilic base is paramount to prevent the hydrolysis of the ethyl ester. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the transmetalation step without being overly basic.[11] An alternative for particularly sensitive substrates is spray-dried potassium fluoride (KF), which can activate the boronic acid while being compatible with base-labile groups.[2]
-
Solvent System: A mixture of an aprotic organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane is a good choice for its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[7][8][9] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.
Visualizing the Mechanism and Workflow
To better understand the reaction, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Ineffective base or solvent system. 4. Catalyst inhibition by thioether. | 1. Use a fresh batch of catalyst. Consider a pre-catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand). 2. Ensure thorough degassing of solvents and proper inert gas technique. 3. Screen alternative bases (e.g., Cs₂CO₃, KF) and solvent systems (e.g., Toluene/EtOH/H₂O). 4. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) which can be less susceptible to displacement by the thioether. |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high for prolonged periods. | 1. Switch to a milder base such as spray-dried KF. 2. Lower the reaction temperature and extend the reaction time. 3. Use microwave irradiation to shorten the reaction time, minimizing exposure to basic conditions.[6][7] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. High reaction temperature. 3. Certain bases can promote this side reaction. | 1. Use anhydrous solvents and a carefully controlled amount of water. 2. Lower the reaction temperature. 3. Screen different bases; sometimes a weaker base can mitigate this issue. |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Ensure a rigorously oxygen-free atmosphere throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel, functionalized pyrimidine derivatives. While the substrate presents challenges due to its base-sensitive ester and potentially coordinating thioether group, a carefully considered approach to the selection of the catalyst, base, and reaction conditions can lead to successful and high-yielding outcomes. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to leverage this versatile building block in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Among the myriad of pyrimidine-based building blocks, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate has emerged as a critical intermediate, particularly in the synthesis of targeted therapies.[3] Its intrinsic chemical reactivity, characterized by a susceptible electrophilic center at the C4 position, allows for facile derivatization, making it an invaluable tool for the construction of complex molecular architectures with profound biological activities.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile molecule, with a particular focus on its role in the synthesis of Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms.[3]
The Chemical Rationale: Exploiting the Reactivity of a Privileged Heterocycle
The utility of this compound in medicinal chemistry is fundamentally linked to the reactivity of the 4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of the ester and methylthio groups, renders the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).[4][6] This inherent reactivity allows for the strategic introduction of a diverse array of nucleophiles, most notably amines, to forge key carbon-nitrogen bonds that are often pivotal for biological activity.
The general mechanism for the SNAr reaction on a 4-chloropyrimidine involves a two-step addition-elimination process. The nucleophile initially attacks the electron-deficient C4 carbon, leading to the formation of a transient, negatively charged Meisenheimer-like intermediate. Aromaticity is subsequently restored through the expulsion of the chloride leaving group, yielding the desired substituted pyrimidine.[7] The judicious choice of reaction conditions, including solvent, base, and temperature, can significantly influence the efficiency and selectivity of this transformation.[8][9]
Application in the Synthesis of JAK2 Inhibitors: A Case Study of Fedratinib
A prominent example showcasing the synthetic utility of pyrimidine intermediates akin to this compound is the synthesis of Fedratinib (Inrebic®), an FDA-approved inhibitor of Janus kinase 2 (JAK2).[10][11] Fedratinib is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis, a type of myeloproliferative neoplasm.[10] Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells, often driven by a constitutively active JAK/STAT signaling pathway due to mutations such as JAK2 V617F.[1][3][4]
The core of the Fedratinib molecule is an aminopyrimidine scaffold, which is constructed through a key nucleophilic aromatic substitution reaction. The synthesis of Fedratinib involves the coupling of a substituted aniline with a 4-chloropyrimidine derivative, a transformation directly analogous to the reactions for which this compound is a prime starting material.[12][13]
The JAK/STAT Signaling Pathway: The Therapeutic Target of Fedratinib
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, thereby regulating cell proliferation, differentiation, and survival.[2][5] In myeloproliferative neoplasms, a mutation in the JAK2 gene, most commonly the V617F mutation, leads to constitutive activation of the JAK/STAT pathway, independent of cytokine stimulation.[3][4] This aberrant signaling drives the overproduction of blood cells characteristic of the disease. Fedratinib exerts its therapeutic effect by inhibiting the kinase activity of JAK2, thereby blocking the downstream signaling cascade and reducing the proliferation of the malignant cells.[11][14]
[this compound] + [N-tert-butyl-3-aminobenzenesulfonamide] --(Heat, Solvent)--> [Ethyl 2-(4-((3-(N-tert-butylsulfamoyl)phenyl)amino)-2-(methylthio)pyrimidin-5-yl)acetate]
Sources
- 1. New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of Janus kinase 2 (JAK2) in myeloproliferative neoplasms: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role for JAK2 mutations in myeloproliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shutterstock.com [shutterstock.com]
- 7. benchchem.com [benchchem.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives
Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidin-7-ones
The pyrido[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines and pteridines allows it to interact with a wide range of biological targets, making it a "privileged scaffold".[1][3] Among the various isomers, pyrido[2,3-d]pyrimidin-7-ones have garnered substantial attention due to their diverse and potent biological activities.[3] These compounds have been extensively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often implicated in diseases like cancer and inflammation.[4][5][6]
A noteworthy example of the therapeutic success of this scaffold is Palbociclib (Ibrance®), a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which was approved by the FDA for the treatment of certain types of breast cancer.[1][4] The development of Palbociclib has spurred further interest in the synthesis and derivatization of the pyrido[2,3-d]pyrimidin-7-one core to explore new therapeutic frontiers.[4][5] Other derivatives have shown promise as inhibitors of tyrosine kinases, p38 MAP kinase, and as potential treatments for various cancers and inflammatory disorders.[4][5]
This guide provides a comprehensive overview of the synthetic strategies for preparing pyrido[2,3-d]pyrimidin-7-one derivatives, complete with detailed experimental protocols, mechanistic insights, and practical troubleshooting advice for researchers in the field.
Strategic Approaches to the Pyrido[2,3-d]pyrimidin-7-one Core
The construction of the bicyclic pyrido[2,3-d]pyrimidin-7-one system can be broadly categorized into two primary strategies:
-
Building upon a Preformed Pyrimidine Ring: This is the most common approach, where a suitably functionalized pyrimidine derivative undergoes cyclization to form the fused pyridine ring.[1]
-
Building upon a Preformed Pyridone Ring: In this less common but effective strategy, a substituted pyridone is used as the starting material to construct the fused pyrimidine ring.[1]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This guide will focus on the more prevalent approach starting from a pyrimidine precursor.
Synthetic Workflow and Key Transformations
The following diagram illustrates a general workflow for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, starting from a pyrimidine precursor.
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidin-7-one derivatives.
Part 1: Construction of the Pyrido[2,3-d]pyrimidin-7-one Core
A robust and widely used method for constructing the core scaffold involves a one-pot, three-component reaction of a 6-aminouracil derivative, an aldehyde, and a compound with an active methylene group, such as malononitrile.[7][8]
Protocol 1: One-Pot Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol describes the synthesis of a representative pyrido[2,3-d]pyrimidin-7-one intermediate.
Reaction Scheme:
Caption: One-pot synthesis of a pyrido[2,3-d]pyrimidin-7-one derivative.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (eq) |
| 6-Amino-1,3-dimethyluracil | 155.15 g/mol | 1.55 g | 10 mmol (1.0) |
| 4-Chlorobenzaldehyde | 140.57 g/mol | 1.41 g | 10 mmol (1.0) |
| Malononitrile | 66.06 g/mol | 0.66 g | 10 mmol (1.0) |
| Piperidine | 85.15 g/mol | 0.1 mL | Catalytic |
| Ethanol | 46.07 g/mol | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1,3-dimethyluracil (1.55 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the desired pyrido[2,3-d]pyrimidin-7(8H)-one derivative as a solid.
Rationale and Mechanistic Insights:
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the stable pyrido[2,3-d]pyrimidin-7-one ring system. The basic catalyst, piperidine, facilitates both the Knoevenagel condensation and the Michael addition steps.
Part 2: Functionalization of the Pyrido[2,3-d]pyrimidin-7-one Core
A key feature for generating a diverse library of compounds is the introduction of various substituents at different positions of the core structure. A common strategy involves the chlorination of the pyridone oxygen, creating a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions.[7]
Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol details the conversion of the pyridone to a chloropyridine derivative.
Reaction Scheme:
Caption: Chlorination of the pyrido[2,3-d]pyrimidin-7-one core.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (eq) |
| Pyrido[2,3-d]pyrimidin-7(8H)-one (from Protocol 1) | - | 1.0 eq | - |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 3.0 - 5.0 eq | - |
| Toluene | 92.14 g/mol | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | - | Catalytic |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture dropwise. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the 6-chloropyrido[2,3-d]pyrimidine derivative.
Protocol 3: Nucleophilic Aromatic Substitution
The synthesized 6-chloro derivative is an excellent precursor for introducing a variety of amine substituents, which are often crucial for biological activity.[9]
Reaction Scheme:
Caption: Nucleophilic substitution of the 6-chloro derivative.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (eq) |
| 6-Chloropyrido[2,3-d]pyrimidine (from Protocol 2) | - | 1.0 eq | - |
| Desired Amine | - | 2.0 eq | - |
| Ethanol | 46.07 g/mol | - | Solvent |
Procedure:
-
In a round-bottom flask, dissolve the 6-chloropyrido[2,3-d]pyrimidine derivative (1.0 eq) in absolute ethanol.
-
Add the desired amine (2.0 eq) to the solution.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-substituted pyrido[2,3-d]pyrimidin-7-one derivative.
Characterization of Synthesized Derivatives
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: As an indicator of purity.
Troubleshooting Common Synthetic Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | - Incomplete reaction. - Side product formation. - Impure starting materials. | - Increase reaction time or temperature. - Optimize the amount of catalyst. - Purify starting materials before use. |
| Difficult Chlorination (Protocol 2) | - Presence of water in reagents or solvent. - Insufficient amount of POCl₃. | - Use anhydrous solvents and freshly distilled POCl₃. - Increase the equivalents of POCl₃. |
| Multiple Products in Nucleophilic Substitution (Protocol 3) | - Reaction at other positions. - Decomposition of starting material or product. | - Lower the reaction temperature. - Use a milder base if applicable. - Purify the product carefully using column chromatography. |
| Batch-to-Batch Variability | - Inconsistent quality of raw materials. - Minor deviations in reaction conditions. - Differences in work-up and purification. | - Source high-purity, consistent starting materials. - Strictly control reaction parameters (temperature, time, stirring). - Standardize all work-up and purification procedures.[10] |
Conclusion
The pyrido[2,3-d]pyrimidin-7-one scaffold is a cornerstone in the development of targeted therapies. The synthetic routes outlined in this guide provide a robust foundation for researchers to access a wide array of derivatives. By understanding the underlying chemical principles and carefully controlling experimental conditions, scientists can efficiently synthesize and explore the therapeutic potential of this remarkable class of compounds.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Item - Discovery of Pyrido[2,3âd]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate in Modern Agrochemical Discovery
These application notes serve as a comprehensive guide for researchers, scientists, and professionals engaged in agrochemical research and development. This document outlines the strategic utility of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate as a pivotal intermediate in the synthesis and discovery of novel pesticides. While not an end-product agrochemical itself, its true value lies in its versatile chemical scaffold, enabling the creation of diverse libraries of candidate molecules for herbicidal, fungicidal, and insecticidal screening.
Introduction: The Pyrimidine Scaffold in Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of modern pesticides due to their high efficacy and broad-spectrum biological activities.[1][2] These heterocyclic compounds have given rise to successful commercial insecticides, herbicides, and fungicides.[1][2] The inherent chemical reactivity of the pyrimidine ring allows for extensive structural modifications, making it an ideal starting point for generating novel active ingredients. This compound (CAS 61727-34-2) is a key building block in this discovery process, offering multiple reactive sites for derivatization.[3][4]
Key Structural Features and Reactivity:
-
4-Chloro Position: The chlorine atom is a good leaving group, making it the primary site for nucleophilic substitution. This allows for the introduction of a wide range of amine, oxygen, and sulfur-based functional groups.
-
2-(Methylthio) Group: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then also act as a leaving group, allowing for further diversification.
-
5-Acetate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the alpha-carbon can be functionalized.
Core Application: A Scaffold for Discovery Libraries
The primary application of this compound in an agrochemical research setting is as a versatile intermediate for the synthesis of compound libraries.[3] The goal is to systematically modify the core pyrimidine structure to explore the structure-activity relationship (SAR) and identify novel toxophores.
Workflow for Library Synthesis and Screening
The following diagram illustrates a typical workflow from the starting intermediate to the identification of a lead agrochemical candidate.
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate. This pyrimidine derivative is a critical intermediate in the synthesis of various pharmaceutical compounds, including selective JAK2 inhibitors[1]. Ensuring the purity and stability of this intermediate is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API). The developed reversed-phase HPLC method is designed for the accurate quantification of the main component and the separation of potential impurities and degradation products. This document provides a detailed protocol, explains the rationale behind the methodological choices, and outlines the validation process in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of complex heterocyclic compounds for drug discovery and development[1]. The presence of impurities, even in trace amounts, can have a significant impact on the reaction yield, impurity profile, and overall safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for the quality control of this intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical substances due to its high resolution, sensitivity, and quantitative accuracy[2][3]. A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time[3]. This involves subjecting the compound to stress conditions to generate potential degradation products and ensuring the analytical method can separate these from the intact molecule[4][5].
This application note details a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector. The use of a PDA detector is crucial as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, enabling the assessment of peak purity and the identification of co-eluting impurities[6][7][8][9][10].
Method Development and Rationale
The development of a successful HPLC method is a systematic process that involves the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation[11].
Stationary Phase Selection
For the separation of moderately polar compounds like pyrimidine derivatives, reversed-phase chromatography is the most suitable approach[12]. A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides good retention for the analyte. A column with a particle size of 3.5 µm is selected to balance efficiency and backpressure, allowing for sharp peaks and good resolution.
Mobile Phase Optimization
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase: A 0.01 M potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is used. The acidic pH helps to suppress the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing for basic compounds like pyrimidines.
-
Organic Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities. The gradient is optimized to provide good separation of all components within a reasonable run time.
Detection Wavelength
A Photodiode Array (PDA) detector is used to monitor the elution profile from 200 to 400 nm. The quantification wavelength is set at 254 nm, which provides a good response for the pyrimidine chromophore. The ability to acquire the full UV spectrum for each peak is invaluable for peak purity analysis and for identifying unknown impurities.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Photodiode Array (PDA) Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M KH2PO4 in water, pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with PDA scanning from 200-400 nm) |
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method[4][5].
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should show adequate separation of the main peak from any degradation products. Peak purity analysis using the PDA detector should be performed to confirm the spectral homogeneity of the main peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions ranging from 10 to 150 µg/mL and inject them. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. The recovery of the added analyte is then calculated. The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These parameters establish the sensitivity of the method.
Robustness
The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The following parameters should be varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Potential Impurities
A thorough understanding of the synthesis process is crucial for identifying potential impurities. A known synthesis route involves the chlorination of ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate[13][14].
Caption: Potential impurities in the synthesis and degradation of the target compound.
Workflow for Analysis
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quality control of this compound. The use of a C18 column with a gradient elution of acetonitrile and a phosphate buffer, coupled with PDA detection, allows for the effective separation and quantification of the main component and its potential impurities and degradants. The validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated environment, contributing to the overall quality and safety of the final pharmaceutical products.
References
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Available at: [Link]
- Vertex AI Search. (n.d.). This compound: A Key Intermediate in Pharmaceutical Synthesis.
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Available at: [Link]
-
Taylor & Francis Online. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4). Available at: [Link]
-
PubMed. (1994). Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups. Sb Lek, 95(4), 339-45. Available at: [Link]
-
GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Available at: [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
International Journal of Pharma and Bio Sciences. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development – A Review. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Stability Indicating HPLC Method Development and Validation. Available at: [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
- Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
- 6. ctlatesting.com [ctlatesting.com]
- 7. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gentechscientific.com [gentechscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 14. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2). This crucial intermediate is a foundational building block in the development of advanced pharmaceutical compounds, particularly as a precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[1] Achieving a high yield and purity is critical for the success of subsequent synthetic steps.[1]
This guide is structured as a dynamic resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in this synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and preventative strategies.
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I systematically improve it?
Low yield is a multi-factorial problem often stemming from issues in the key chlorination step or suboptimal starting material quality. Let's break down the potential causes.
A1: Systematic Troubleshooting for Low Yield
The most critical stage of this synthesis is the conversion of the precursor, Ethyl 2-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)acetate, to the final chlorinated product using a chlorinating agent like phosphorus oxychloride (POCl₃).
Primary Cause 1: Incomplete Chlorination The conversion of the pyrimidinol's keto-enol tautomer to the chloro-aromatic product requires forcing conditions.[2] If the reaction is incomplete, you will isolate the polar starting material or hydroxy-chloro intermediates, significantly reducing the yield of the desired product.
-
Expert Recommendation:
-
Reagent Stoichiometry & Role: Traditionally, POCl₃ is used in large excess to serve as both the chlorinating agent and the solvent.[2][3] This high concentration drives the equilibrium towards the product. For laboratory-scale synthesis, a 5-10 fold excess is common.
-
Temperature & Time: The reaction typically requires heating to reflux (approx. 105-110 °C) for several hours.[4] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. A reaction time of 3-5 hours is a good starting point.[2]
-
Use of Catalysts/Additives: The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[2][4] These bases act as catalysts by forming a more reactive intermediate with POCl₃, thereby accelerating the chlorination of the less reactive pyrimidinol.
-
Primary Cause 2: Product Degradation During Workup The workup procedure, especially the quenching of excess POCl₃, is highly exothermic and can lead to product degradation or the formation of intractable tars if not controlled. POCl₃ reacts violently with water.[2]
-
Expert Recommendation:
-
Removal of Excess POCl₃: Before quenching, cool the reaction mixture to room temperature and remove the bulk of the unreacted POCl₃ by distillation under reduced pressure. This must be performed in a well-ventilated fume hood.[2]
-
Controlled Quenching: The cooled reaction residue should be quenched by pouring it slowly onto a vigorously stirred mixture of ice and water. Never add water to the reaction mixture. This controlled, reverse addition ensures that the temperature is managed effectively, minimizing hydrolysis of the product's ester group and preventing localized heat that can cause decomposition.
-
pH Adjustment: After quenching, the solution will be highly acidic. Carefully neutralize it with a saturated base solution (e.g., Na₂CO₃ or NaHCO₃) while keeping the temperature low to prevent hydrolysis of the ester.
-
Primary Cause 3: Purity of Starting Material The synthesis begins with the cyclization to form Ethyl 2-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)acetate. Impurities from this stage, such as unreacted starting materials or side-products, can interfere with the subsequent chlorination step.
-
Expert Recommendation: Ensure the pyrimidinol starting material is fully characterized (NMR, mp) and purified, typically by recrystallization, before proceeding to the chlorination step.
Below is a workflow to guide your troubleshooting process for low yield.
Caption: Troubleshooting workflow for low yield.
Q2: My final product is difficult to purify and appears as an oil, even though literature suggests it should be a solid. What could be the issue?
A2: The target compound, while having a reported melting point, can often be isolated as a persistent oil if impurities are present. These impurities act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Common Impurities:
-
Residual Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Phosphorous Byproducts: Micro-quantities of phosphorous-containing byproducts from the chlorination step can be difficult to remove.
-
Over-chlorinated Species: While less common, reaction at other sites on the molecule can lead to impurities.
-
Starting Material: As mentioned in Q1, residual starting material will inhibit crystallization.
-
-
Purification Strategy:
-
Thorough Aqueous Wash: During the workup, wash the organic layer multiple times with water and then with brine to remove water-soluble impurities and salts.
-
Column Chromatography: If direct crystallization fails, column chromatography is the most effective method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity. The target compound is moderately polar.
-
Inducing Crystallization: After chromatography, concentrate the pure fractions. If the product remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal or cooling the concentrated solution to 0°C or -20°C can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the chlorination of the pyrimidinol ring with POCl₃?
A1: The chlorination of a hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form) is a classic nucleophilic substitution reaction on a phosphorus center, followed by an elimination.
-
Activation of POCl₃ (optional but common): In the presence of a tertiary amine catalyst (e.g., N,N-dimethylaniline), a highly reactive chloro-phosphonium intermediate is formed.
-
Nucleophilic Attack: The oxygen atom of the pyrimidinol's hydroxyl (or enol) group attacks the electrophilic phosphorus atom of POCl₃ (or the activated intermediate), displacing a chloride ion.
-
Formation of a Pyrimidinyl-phosphate Ester: This creates a phosphate ester intermediate, which is an excellent leaving group.
-
Chloride Attack and Aromatization: A chloride ion (from POCl₃ or the displaced ion) then acts as a nucleophile, attacking the carbon atom (C4) bonded to the phosphate ester group. This results in the displacement of the phosphate group and the formation of the C-Cl bond, restoring the aromaticity of the pyrimidine ring.
Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: POCl₃ is a highly corrosive and toxic substance that requires strict safety protocols.
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Reactivity: It reacts violently and exothermically with water, alcohols, and other protic solvents, releasing toxic hydrogen chloride (HCl) gas and phosphorus oxides.[2]
-
Quenching: As detailed in the troubleshooting section, never add water to POCl₃ . Always add the POCl₃ mixture slowly to ice/water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Ensure the container is tightly sealed.
Q3: How should the final product, this compound, be stored?
A3: To ensure long-term stability and prevent degradation, the purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, typically 2-8°C.[1] This minimizes potential hydrolysis of the chloro and ester functionalities.
Experimental Protocols & Data
Synthetic Pathway Overview
The synthesis is a two-step process starting from the readily available thiobarbituric acid.
Sources
Technical Support Center: Purification of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS No. 61727-34-2). This crucial intermediate is a foundational building block in the synthesis of advanced pharmaceutical compounds, particularly dihydropyrrolopyrimidine-selective JAK2 inhibitors.[1][2] Ensuring its high purity is paramount for the success of subsequent synthetic steps and the integrity of final drug products.[1]
This guide is structured to provide immediate, actionable solutions to common challenges encountered during the purification of this pyrimidine derivative. It combines theoretical principles with practical, field-tested protocols to empower you to overcome obstacles and achieve high-purity material efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the scale of the purification. Recrystallization is often suitable for removing minor impurities from a solid product and for large-scale purification, while column chromatography excels at separating compounds with different polarities, especially when impurities are structurally similar to the product.
Q2: How can I assess the purity of my final product?
A multi-faceted approach is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, often revealing purity levels of 98% or higher for this intermediate.[3] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.[4]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. The expected product shows characteristic peaks, including a singlet for the pyrimidine proton, a quartet and triplet for the ethyl ester group, and singlets for the methylthio and acetate methylene groups.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting range (e.g., 59-64°C) can be a good indicator of high purity.[5]
Q3: What are the likely impurities I might encounter?
Impurities typically arise from the synthetic process and can include:
-
Unreacted Starting Materials: Such as ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.[2]
-
Side-Products: Formed from side reactions inherent to pyrimidine chemistry, which may involve dimerization or reactions with the solvent.[6]
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acids/bases), potentially through hydrolysis of the ester or displacement of the chloro group.[7]
Q4: What are the recommended storage conditions for the purified compound?
To ensure stability and longevity, the purified solid should be stored under an inert atmosphere, such as nitrogen or argon.[1] Recommended storage temperatures are typically between 2-8°C.[1]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may face during your experiments, providing potential causes and actionable solutions.
Problem 1: Oiling Out During Recrystallization
You observe an oil forming at the bottom of the flask during cooling, instead of solid crystals.
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over orderly crystal lattice formation.[8] This is common if the solvent is too effective or if cooling is too rapid.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small, additional amount of the hot solvent to slightly decrease saturation.
-
Slow Cooling: This is a critical factor.[8] Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Consider an Anti-Solvent: If the compound is highly soluble, an anti-solvent (a solvent in which the compound is insoluble) can be used. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a miscible anti-solvent (e.g., hexanes) at room temperature until turbidity persists.[9]
-
Problem 2: Poor Separation in Flash Column Chromatography
Your collected fractions show significant overlap between the product and impurities on TLC analysis.
-
Causality: Poor separation is typically due to an inappropriate solvent system (mobile phase) that does not provide a sufficient difference in the retention factors (Rf) of the components. It can also be caused by improper column packing or overloading the column with the sample.[6]
-
Solutions:
-
Optimize the Mobile Phase: The ideal solvent system should place the Rf of the target compound at approximately 0.3-0.4 on a TLC plate. Test various solvent ratios (e.g., Hexane:Ethyl Acetate) to achieve a clear separation between your product spot and impurity spots.[10]
-
Reduce the Amount of Sample: Overloading the column is a common mistake. A general rule is to load no more than 1-5% of the silica gel mass.
-
Proper Sample Loading: For the best resolution, dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel or Celite.[11] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This "dry loading" technique prevents band broadening.
-
Ensure Proper Column Packing: A well-packed column is essential. Ensure the silica gel is uniform and free of air bubbles or cracks, which can cause channeling and poor separation.
-
Problem 3: Low Recovery of Purified Product
The final mass of your pure compound is significantly lower than expected.
-
Causality: Product loss can occur at multiple stages: incomplete crystallization, excessive washing, adherence to glassware, or degradation on silica gel. Using a recrystallization solvent in which the product is too soluble at room temperature is a frequent cause of low yield.[9]
-
Solutions:
-
Recrystallization Solvent Choice: Select a solvent that dissolves the compound well when hot but poorly when cold.[9] Before filtering, ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Washing Crystals: Always wash the filtered crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[9]
-
Second Crop of Crystals: Concentrate the mother liquor (the filtrate from recrystallization) and cool it again to obtain a second, often less pure, crop of crystals. This can be combined with other batches for re-purification.
-
Chromatography Considerations: Some compounds can be unstable on silica gel.[6] If you suspect degradation, minimize the contact time by using a faster flow rate or consider switching to a less acidic stationary phase like alumina.
-
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (see Table 1) to find one where it is highly soluble when hot and sparingly soluble when cold. A Hexane/Ethyl Acetate mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Continue adding small portions of hot solvent until the solid just dissolves completely.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexanes / Heptane | Non-polar | 69 / 98 | Good for non-polar impurities. Often used as an anti-solvent. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent, often effective for pyrimidine derivatives.[10] |
| Isopropanol (IPA) | Polar Protic | 82 | Can be effective, but hydrogen bonding may alter solubility. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good for moderately polar compounds. |
| EtOAc / Hexanes | Variable | Variable | A common and highly tunable mixture for achieving optimal solubility. |
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with your crude material in different solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate). Aim for a product Rf of ~0.3-0.4.[11] A typical eluent system for this compound is Ethyl Acetate-Hexane (1:3).[2]
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane). Add 2-3 times the sample weight of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (air or nitrogen) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualized Workflows
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- MainChem. (n.d.). This compound: A Key Intermediate in Pharmaceutical Synthesis.
- Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega.
- Bencivenni, G., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- Supporting Information for Synthetic Procedures. (n.d.).
- LibreTexts Chemistry. (2021). 2.1: Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- ChemicalBook. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
- SIELC Technologies. (2018). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.
- Thermo Fisher Scientific. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98%.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharmaceutical Research.
- ChemicalBook. (n.d.). 5-PYRIMIDINEACETIC ACID, 4-CHLORO-2-(METHYLTHIO)-, ETHYL ESTER.
Sources
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- 2. 5-PYRIMIDINEACETIC ACID, 4-CHLORO-2-(METHYLTHIO)-, ETHYL ESTER | 61727-34-2 [chemicalbook.com]
- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]
- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | SIELC Technologies [sielc.com]
- 5. 163751000 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Welcome to the technical support center for the recrystallization of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS No. 61727-34-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this key pharmaceutical intermediate.[1] Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the successful crystallization of this pyrimidine derivative.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[3] For this compound, several factors can contribute to this issue:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the compound, making it more prone to oiling out.[4]
-
Rapid Cooling: If the solution is cooled too quickly, the high degree of supersaturation can favor the formation of a disordered liquid phase over an ordered crystal lattice.[5]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is significantly higher than the melting point of your compound.
Solutions:
-
Re-heat and Add More Solvent: The most immediate remedy is to reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point.[3][6] This ensures that crystallization begins at a lower temperature.
-
Slow, Controlled Cooling: After redissolving, allow the solution to cool as slowly as possible. Insulating the flask can help facilitate gradual cooling, which is crucial for the formation of well-ordered crystals.[5][7]
-
Solvent System Modification: If oiling persists, consider a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[7][8] For a compound like this compound, which has both polar (ester, pyrimidine ring) and non-polar (methylthio, chloro) groups, a mixture of solvents like ethanol/water or ethyl acetate/hexane could be effective.
-
Seeding: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution.[9] This "seed" provides a template for proper crystal growth and can help bypass the energy barrier for nucleation, preventing oiling out.[10][11]
-
Charcoal Treatment: If you suspect a high level of impurities, especially colored ones, adding activated charcoal to the hot solution before filtration can help adsorb them.[6]
Issue 2: No Crystals Form, Even After Extended Cooling.
Question: My solution of this compound has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What should I do?
Answer:
The failure of crystals to form typically points to one of two issues: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.
Solutions:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent.[13] Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your primary solvent.[13] For this compound dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be added dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation. Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7][8] While specific solubility data for this exact compound is not widely published, based on its structure containing an ester and a pyrimidine ring, good starting points for solvent screening would be:
-
Alcohols: Ethanol, isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Mixed Solvent Systems: Ethanol/water, Ethyl acetate/hexane, Toluene/hexane
A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[14]
Q2: How can I improve the purity of my final crystalline product?
A2: To enhance purity:
-
Ensure Slow Cooling: Gradual cooling is paramount for selective crystallization, allowing impurities to remain in the solution.[7]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[8]
-
Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.
Q3: What is the purpose of "seeding" in crystallization?
A3: Seeding involves adding a small quantity of a pure crystal of the desired compound to a supersaturated solution.[9] This serves several purposes:
-
Initiates Crystallization: It provides a template for other molecules to deposit onto, overcoming the kinetic barrier for nucleation.[10]
-
Controls Crystal Size and Form: Seeding can lead to more uniform crystal sizes and can be used to obtain a specific polymorphic form.[15]
-
Prevents Oiling Out: By providing a pathway for crystallization, it can prevent the formation of an undesirable oily phase.[16]
Q4: My final product has a low yield. How can I improve it?
A4: Low yield can result from several factors:
-
Using Too Much Solvent: The more solvent used, the more compound will remain dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.[7]
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize the amount of product that crystallizes out of the solution.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent Volume | Minimal amount to dissolve at boiling | Maximizes recovery by ensuring supersaturation upon cooling. |
| Cooling Rate | Slow and undisturbed | Promotes the formation of large, pure crystals and prevents oiling out. |
| Seeding | 1-2% of the expected yield | A small amount is sufficient to initiate crystallization without significantly affecting the final yield calculation. |
| Washing Solvent | Minimal volume of cold solvent | Removes surface impurities without redissolving a significant amount of the product. |
Experimental Workflow & Troubleshooting Logic
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for the recrystallization of this compound.
References
-
What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com. (n.d.). Retrieved January 5, 2026, from [Link]
-
[FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved January 5, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved January 5, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 5, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 5, 2026, from [Link]
-
Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. (n.d.). Retrieved January 5, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved January 5, 2026, from [Link]
-
Crystallization Seeding | Journal of New Developments in Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved January 5, 2026, from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]
-
Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]
-
RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved January 5, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. homework.study.com [homework.study.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. openaccesspub.org [openaccesspub.org]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Stability of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
Welcome to the technical support center for Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate (CAS 61727-34-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this key pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Introduction to the Stability of this compound
This compound is a critical building block in the synthesis of various pharmaceutical compounds, notably as a precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[1] Its stability in solution is paramount for ensuring the success and reproducibility of synthetic processes. The molecule possesses several functional groups that are susceptible to degradation, primarily the ethyl ester and the chloro-pyrimidine core. Understanding the factors that influence its stability is crucial for accurate experimental design and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most significant degradation pathways for this compound are hydrolysis of the ethyl ester and nucleophilic substitution at the 4-position of the pyrimidine ring.
-
Ester Hydrolysis: The ethyl acetate moiety is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding carboxylic acid.[2][3][4] This reaction is often catalyzed by the presence of hydroxide ions (in basic media) or hydronium ions (in acidic media).[2][5]
-
Nucleophilic Substitution: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic attack. Common nucleophiles in experimental settings include water, alcohols (if used as solvents), and buffer components. This can lead to the formation of hydroxy or alkoxy byproducts.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Alkaline Conditions (pH > 7): The rate of ester hydrolysis significantly increases in alkaline media due to the presence of hydroxide ions, which are potent nucleophiles.[6][7] This process, known as saponification, is typically a second-order reaction.[2]
-
Acidic Conditions (pH < 7): While the ester can also undergo acid-catalyzed hydrolysis, the pyrimidine ring itself can be susceptible to degradation under strongly acidic conditions. However, for many pyrimidine derivatives, the rate of degradation is often higher in alkaline environments.[6][8]
-
Neutral Conditions (pH ≈ 7): The compound is generally most stable around neutral pH, although slow hydrolysis can still occur over extended periods, especially at elevated temperatures.[8]
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3:
-
Solid Form: It is recommended to store the solid compound under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure its long-term stability and integrity.[1][9]
-
In Solution: Stock solutions are best prepared fresh in a suitable aprotic solvent like DMSO. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues during your experiments.
Issue 1: Inconsistent reaction yields or appearance of unknown impurities in HPLC analysis.
Possible Cause: Degradation of the starting material in the reaction solvent or during the work-up procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps:
-
Solvent Stability Check:
-
Dissolve a small amount of this compound in the intended reaction solvent.
-
Monitor the solution by HPLC at regular intervals (e.g., 0, 1, 4, and 24 hours) at the reaction temperature.
-
If significant degradation is observed, consider switching to a more inert solvent. Aprotic solvents like THF, dioxane, or acetonitrile are generally preferred over protic solvents like methanol or ethanol.
-
-
Work-up pH Control:
-
During aqueous work-up, ensure the pH of the aqueous phase is maintained close to neutral (pH 6-8). Use a pH meter or pH paper to verify.
-
If the reaction conditions are acidic or basic, neutralize the reaction mixture before extraction. Use mild acids (e.g., dilute HCl) or bases (e.g., saturated sodium bicarbonate) for neutralization.
-
Issue 2: Poor solubility of the compound in aqueous buffers.
Possible Cause: The compound has low intrinsic aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing poor aqueous solubility.
Detailed Steps:
-
Co-solvent Usage:
-
Prepare a concentrated stock solution in an organic solvent such as DMSO.[10]
-
Add the stock solution to the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum, typically <1-5%, to avoid affecting the biological assay.
-
-
pH Adjustment:
-
The solubility of pyrimidine derivatives can be pH-dependent.[8] Experiment with slight adjustments to the buffer pH to see if solubility improves, keeping in mind the stability profile of the compound.
-
Issue 3: Gradual loss of compound concentration in prepared solutions over time.
Possible Cause: Slow degradation under storage or experimental conditions.
Troubleshooting and Mitigation:
| Parameter | Potential Issue | Recommended Action |
| Solvent | Protic solvents (e.g., methanol, water) can act as nucleophiles. | Use aprotic solvents like DMSO or acetonitrile for stock solutions. |
| pH | Non-neutral pH can accelerate hydrolysis.[6][8] | For aqueous solutions, use a buffered system to maintain a pH between 6 and 8. |
| Temperature | Higher temperatures increase the rate of degradation.[2][11] | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |
| Light | Some heterocyclic compounds are light-sensitive. | Protect solutions from light by using amber vials or wrapping vials in aluminum foil. |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
Objective: To quantify the percentage of the compound remaining over time under specific conditions (e.g., solvent, pH, temperature).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Test Solution Preparation: Dilute the stock solution into the test solution (e.g., a specific buffer at a specific pH) to the final desired concentration.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of the compound.
-
Incubation: Store the test solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, and if necessary, quench any reaction (e.g., by dilution in the mobile phase) before injecting it into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Analytical Method Development: The analysis of pyrimidine derivatives is commonly performed using reverse-phase HPLC.[12] A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer like phosphate buffer), with UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).[13]
References
- 1. nbinno.com [nbinno.com]
- 2. cdn.prexams.com [cdn.prexams.com]
- 3. vernier.com [vernier.com]
- 4. scribd.com [scribd.com]
- 5. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. sfu.ca [sfu.ca]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of pyrimidine derivatives. Pyrimidine scaffolds are integral to a vast array of pharmaceuticals and biologically active compounds, making their efficient synthesis a cornerstone of medicinal chemistry.[1][2][3] This guide is structured to provide practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Core Pyrimidine Synthesis & Common Pitfalls
The construction of the pyrimidine ring is the foundational step in accessing a diverse range of derivatives. While numerous methods exist, many rely on the cyclization of a three-carbon component with an N-C-N containing compound, such as urea or an amidine.[][5] This section addresses frequent issues arising during these fundamental syntheses.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common challenge and can often be traced back to several key factors: catalyst inefficiency, suboptimal reaction conditions, or the purity of your starting materials.[6][7] The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and urea (or thiourea).[6]
-
Causality & Troubleshooting:
-
Catalyst Activity: The catalyst is crucial for driving the reaction forward; without it, yields are often poor.[7] If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[6][8] Consider screening different Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.
-
Reaction Temperature & Time: While refluxing in ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent side reactions, while others may require higher temperatures to overcome activation energy barriers.[7] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[6][7]
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields.[7] While ethanol is frequently used, exploring other polar solvents like acetonitrile or even solvent-free conditions can lead to substantial improvements.[6][7][9]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can introduce unwanted side reactions and inhibit the main reaction pathway.[6][8] Always use high-purity starting materials.
-
Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6][8] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[8] This pathway directly competes with your desired Biginelli reaction.
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[6][8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[8]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[6][8]
-
Q3: My Pinner pyrimidine synthesis is plagued by side reactions. What are the common pitfalls and how can I avoid them?
A3: The Pinner synthesis can be susceptible to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[6][8]
-
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[6]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions are maintained throughout the reaction, as water can lead to the hydrolysis of both intermediates and starting materials.[6]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[8]
-
Driving Cyclization: If you observe incomplete cyclization, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6] For sterically hindered substrates, consider using a more reactive 1,3-dicarbonyl equivalent.[6]
-
Workflow for Troubleshooting Low Yield in Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Section 2: Functionalization of the Pyrimidine Core via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core, enabling the formation of C-C and C-N bonds.[1] However, the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can present unique challenges.[10]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction with a pyrimidine substrate is giving a low yield. What should I investigate?
A1: Low yields in Suzuki-Miyaura reactions involving pyrimidines are a common hurdle. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents.[10]
-
Troubleshooting Workflow:
-
Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands often provide superior results.[1][10] If you observe catalyst decomposition (e.g., formation of palladium black), consider a lower reaction temperature or a more robust ligand.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] The optimal base is often substrate-dependent, so screening a few options is advisable.
-
Solvent System: Ensure you are using an anhydrous, deoxygenated solvent. Common choices include toluene, dioxane, and THF.[10]
-
Boronic Acid Quality: Boronic acids can decompose over time. Using fresh boronic acid or a more stable pinacol ester derivative is recommended.[10]
-
Q2: I am struggling with regioselectivity in the functionalization of a dihalopyrimidine. How can I control which position reacts?
A2: Controlling regioselectivity in the functionalization of dihalopyrimidines is a frequent challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position over the C2 and C5 positions in nucleophilic aromatic substitution (SNAr) reactions.[10] However, this selectivity can be influenced by several factors.
-
Strategies for Controlling Regioselectivity:
-
Inherent Reactivity: In many cases, the C4 position is inherently more reactive than the C2 position.[10]
-
Steric Hindrance: Bulky substituents on the incoming nucleophile or on the pyrimidine ring can direct substitution to the less sterically hindered position.
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can sometimes override the inherent reactivity, and in some cases, C2-selective cross-coupling has been achieved.[11]
-
Q3: My Buchwald-Hartwig amination of a chloropyrimidine is not working. What are some key considerations?
A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with pyrimidine substrates is highly dependent on the reaction conditions.[12]
-
Key Parameters for Optimization:
-
Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[13] Bulky, electron-rich ligands are often required.
-
Base: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically used.[13][14] However, be mindful of base-sensitive functional groups on your substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are commonly employed.[14]
-
Temperature: Reactions are often heated, typically between 80-100 °C, to facilitate the reaction.[13]
-
Key Factors Influencing Regioselectivity in Dihalopyrimidine Substitutions
Caption: Key factors influencing regioselectivity in dihalopyrimidine substitutions.
Section 3: Experimental Protocols & Data Tables
To provide a practical starting point for your experiments, this section includes a generalized protocol for a common cross-coupling reaction and tables summarizing key reaction parameters.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general framework for the microwave-assisted Suzuki-Miyaura coupling of a halogenated pyrimidine with a boronic acid.[15]
-
Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[15]
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[15]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[15]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[15]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
Data Tables for Reaction Optimization
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling [15]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Solvent Mixture Screening for Suzuki-Miyaura Coupling [15]
| Solvent System (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 52 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 15 min, microwave irradiation. |
References
-
Pyrimidine de novo Biosynthesis - Biology LibreTexts. [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. [Link]
-
Optimization of the reaction conditions. [a] | Download Table - ResearchGate. [Link]
-
Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. [Link]
-
Optimisation of Biginelli reaction a | Download Scientific Diagram - ResearchGate. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS - University of Illinois Urbana-Champaign. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate. [Link]
-
Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. [Link]
-
Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. [Link]
-
Pyrimidine Synthesis - CRASH! Medical Review Series - YouTube. [Link]
-
Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data - PubMed. [Link]
-
Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Pyrimidine Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine chlorides. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, its application to electron-deficient heteroaryl chlorides like pyrimidines can present unique challenges. This guide is structured in a practical, question-and-answer format to directly address common issues encountered in the lab, moving from high-level problems to specific, actionable troubleshooting steps. The advice provided herein is based on established chemical principles and field-proven strategies to help you optimize your reactions for success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine substrate is giving very low to no yield. Where should I start troubleshooting?
This is the most common issue and typically points to a suboptimal catalytic system or unfavorable reaction conditions for this specific substrate class. Pyrimidine chlorides are electron-deficient, which makes oxidative addition of the palladium catalyst into the C-Cl bond more feasible than with electron-rich aryl chlorides, but challenges remain.[1] A systematic approach is crucial.
Here is a logical workflow to diagnose the problem:
Caption: Competing Suzuki and Dehalogenation pathways.
Common Hydride Sources & Mitigation Strategies:
-
Solvents: Alcohols can be hydride donors. Solution: Switch to aprotic solvents like 1,4-dioxane, THF, or toluene. [2]* Base: Strong bases can sometimes facilitate the formation of palladium-hydride species. Solution: Screen different bases. A switch from a strong base like NaOtBu to a milder one like K₃PO₄ may suppress dehalogenation. [2][3]* Water: Ensure reagents and solvents are dry if you are not intentionally using an aqueous system. Even in aqueous systems, excess water can be problematic. [2]* Ligand Choice: The ligand can influence the relative rates of transmetalation versus dehalogenation. Highly active ligands that promote rapid transmetalation can outcompete the dehalogenation pathway. [4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add the chloropyrimidine, arylboronic acid, palladium pre-catalyst, and base.
-
Inert Atmosphere: Seal the flask/vial with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a pre-heated oil bath (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-24 hours.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and often improve yields, particularly for sluggish couplings. [5][6] Procedure:
-
Preparation: In a microwave reaction vessel, combine the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (1-3 mol%), and base (2.5 equiv).
-
Solvent & Sealing: Add the degassed solvent, seal the vessel securely with a cap, and purge with inert gas if possible.
-
Microwave Reaction: Place the vessel in the microwave reactor. Heat to the desired temperature (typically 100-150 °C) for a set time (e.g., 10-30 minutes). [6][7]4. Work-up & Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
-
Gucky, T., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Duncia, J. V., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Gucky, T., et al. (2019). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
-
Bio, M. M., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Amari, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Retrieved from [Link]
-
Tang, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Ektova, L. V., et al. (2017). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Retrieved from [Link]
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a key intermediate in the development of Janus kinase (JAK) inhibitors.[1][2][3][4] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the scale-up of this critical synthesis. Our focus is on providing practical, field-proven insights to ensure robust and reproducible outcomes.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a hydroxypyrimidine precursor followed by a chlorination reaction. Understanding the nuances of each step is critical for successful scale-up.
Caption: General synthetic route to the target molecule.
II. Detailed Experimental Protocols
A reliable and scalable synthesis requires meticulously detailed protocols. The following procedures have been optimized for both yield and purity, with scalability in mind.
Protocol 1: Synthesis of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Hydroxypyrimidine Precursor)
This procedure is adapted from established methods for pyrimidine synthesis.[5][6]
Materials:
-
Ethyl 3-amino-3-(methylthio)acrylate
-
Ethyl cyanoacetate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Acetic acid
-
Water
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in ethanol in a reactor equipped with a reflux condenser and a dropping funnel, add a mixture of ethyl 3-amino-3-(methylthio)acrylate (1 equivalent) and ethyl cyanoacetate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath.
-
Slowly add acetic acid to neutralize the reaction mixture to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Stir the slurry for 1-2 hours at 0-5 °C to ensure complete precipitation.
-
Filter the solid product and wash with cold ethanol, followed by water.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Protocol 2: Chlorination of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
For large-scale operations, a solvent-free approach using an equimolar amount of phosphorus oxychloride (POCl₃) is recommended for safety, environmental, and economic reasons.[7][8][9]
Materials:
-
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a suitable pressure reactor, charge the precursor, Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (1 equivalent).
-
Add phosphorus oxychloride (1.0-1.2 equivalents) and, if necessary, pyridine (1 equivalent).
-
Seal the reactor and heat the mixture to 100-110 °C for 3-5 hours. The reaction should be monitored for completion by HPLC.
-
After the reaction is complete, cool the reactor to room temperature.
-
Caution: The following step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood. Slowly and carefully quench the reaction mixture by pouring it onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate. The expected yield is typically above 90%.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chlorination Step | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature. | 1. Extend the reaction time and monitor by HPLC until the starting material is consumed. 2. Ensure the quenching and neutralization steps are performed at low temperatures (0-5 °C). Rapidly extract the product after neutralization. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), but do not exceed 120 °C to avoid decomposition. |
| Formation of Dark-Colored Impurities | 1. Overheating during the chlorination reaction. 2. Presence of moisture in the starting materials or solvents. | 1. Maintain strict temperature control during the reaction. 2. Ensure all starting materials and the reactor are thoroughly dried before use. Use anhydrous solvents if applicable. |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the solution's temperature during crystallization. | 1. Increase Solvent Volume: Add more of the "soluble" solvent to keep the compound dissolved at a lower temperature. 2. Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. 3. Change Solvent System: Experiment with different solvent mixtures. Common systems for pyrimidine derivatives include heptane/ethyl acetate, methanol/water, and acetone/water.[10] |
| Incomplete Chlorination | Insufficient amount or reactivity of the chlorinating agent. | 1. Increase the equivalents of POCl₃ slightly (e.g., to 1.5 equivalents). 2. Consider using a more potent chlorinating agent like a mixture of POCl₃ and PCl₅, although this increases the complexity and hazards of the workup.[11] |
| Difficult Filtration of the Hydroxypyrimidine Precursor | Very fine particle size of the precipitate. | 1. Increase the aging time of the slurry at low temperature to allow for crystal growth. 2. Consider a controlled (slow) addition of the neutralizing acid. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the advantages of using POCl₃ over other chlorinating agents like SOCl₂ or PCl₃ for this synthesis on a large scale?
While SOCl₂ and PCl₃ can also be used for the chlorination of hydroxypyrimidines, POCl₃ offers several advantages for scale-up. The solvent-free reaction with an equimolar amount of POCl₃ is highly atom-economical and reduces the volume of hazardous waste.[8] The workup, although requiring careful quenching, is often more straightforward than with other reagents. SOCl₂ can lead to the formation of sulfur-containing byproducts, and PCl₃ can be less reactive.
Q2: What is the role of pyridine in the chlorination reaction?
Pyridine acts as a base to neutralize the HCl generated during the reaction. This can be particularly important for substrates that are sensitive to acidic conditions. However, in many cases, the reaction can proceed without a base, especially when using an excess of the chlorinating agent, which is not the recommended scalable approach. For the equimolar, solvent-free method, the addition of pyridine can sometimes improve the reaction rate and yield.[7]
Q3: How can I effectively monitor the progress of the chlorination reaction?
HPLC is the most reliable method for monitoring the reaction. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water with a small amount of formic or phosphoric acid. TLC can also be used for a quick qualitative assessment, using a mobile phase such as ethyl acetate/hexane.
Q4: What are the most likely impurities in the final product?
Potential impurities include:
-
Unreacted starting material: Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.
-
Hydrolysis product: If the product is exposed to water for an extended period before extraction, the chloro group can hydrolyze back to a hydroxyl group.
-
Over-chlorinated byproducts: While less common at the 4-position, other sites on the pyrimidine ring could potentially be chlorinated under harsh conditions.
-
Residual solvents: From the workup and purification steps.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
The primary hazard is the handling of phosphorus oxychloride. It is highly corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas.[12] The quenching of the reaction mixture must be done under controlled conditions with efficient cooling and in a well-ventilated area. All personnel should be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A safety shower and eyewash station should be readily accessible.
V. Data Presentation
Table 1: Comparison of Chlorinating Agents for Pyrimidine Synthesis
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ (equimolar, solvent-free) | 100-110 °C, 3-5 h | High atom economy, reduced waste, suitable for large scale.[8] | Highly exothermic quench, requires pressure reactor. |
| POCl₃ (excess, as solvent) | Reflux, 3-4 h | Well-established method. | Large excess of hazardous reagent, significant waste generation.[12] |
| SOCl₂ | Reflux, often with a catalytic amount of DMF | Gaseous byproducts (SO₂ and HCl) are easily removed. | Can lead to sulfur-containing impurities, can be less reactive for some substrates. |
| POCl₃/PCl₅ mixture | Reflux | Highly reactive, can chlorinate less reactive substrates.[11] | Very hazardous, complex workup, significant waste. |
VI. Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Chlorination Mechanism
The chlorination of the hydroxypyrimidine precursor with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Simplified mechanism of chlorination with POCl₃.
VII. References
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [URL not available]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
Processes and intermediates for making a JAK inhibitor. Google Patents.
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Taylor & Francis Online. [URL not available]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
-
Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. SciELO. [Link]
-
Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]
-
Synthesis of chlorinated pyrimidines. Google Patents.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]
-
Processes for preparing jak inhibitors and related intermediate compounds. Google Patents.
-
Chloropyrimidine process. Google Patents.
-
The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. ResearchGate. [Link]
-
Current Status and Future Prospects of Photocatalytic Technology for Water Sterilization. MDPI. [URL not available]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Recent developments on JAK2 inhibitors: a patent review. PubMed. [Link]
-
Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. PubMed. [Link]
-
William L. Jorgensen Inventions, Patents and Patent Applications. Justia Patents. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
When would you use PCl3 instead of PCl5 or SOCl2?. Reddit. [Link]
-
Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. PubMed. [Link]
Sources
- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments on JAK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate|CAS 29571-44-6 [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Disposal of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate (CAS No. 61727-34-2). As a key intermediate in pharmaceutical synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety and environmental compliance.
Compound Identification and Hazard Summary
This compound is a multifaceted compound containing a chlorinated pyrimidine ring, a thioether group, and an ethyl ester moiety. This unique structure contributes to its utility in synthesis but also necessitates specific handling and disposal protocols.
Key Properties and Hazards:
| Property | Value/Information | Source(s) |
| CAS Number | 61727-34-2 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 246.71 g/mol | |
| Appearance | White to off-white solid | [3] |
| Melting Point | 60-63 °C | |
| Boiling Point | 345.8°C at 760 mmHg | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. | [3] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[3] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Q2: What type of gloves should I use?
Q3: Can I dissolve this compound in water for my experiments?
A3: Chloropyrimidines are susceptible to hydrolysis, which can be accelerated by acidic conditions.[9][10] Dissolving this compound in water may lead to its degradation, forming the corresponding hydroxypyrimidine and releasing hydrochloric acid. If your protocol requires an aqueous solution, it is advisable to prepare it fresh and consider the potential for hydrolysis to affect your results.
Q4: What should I do in case of a small spill?
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste. It is a halogenated organic compound and should be collected in a designated, properly labeled, and sealed container for halogenated waste. Do not mix it with non-halogenated waste. The presence of sulfur may also require special consideration for incineration. Always follow your institution's and local environmental regulations for hazardous waste disposal.
Troubleshooting Guide
This guide provides solutions to potential issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield or unexpected byproducts | Hydrolysis of the chloropyrimidine: The chloro group is susceptible to nucleophilic substitution by water, especially under acidic or prolonged heating conditions.[9][10] | - Ensure anhydrous reaction conditions if water is not a desired reactant.- If an acid catalyst is used, minimize its concentration.- Reduce reaction time and temperature where possible.- Consider using a non-protic solvent. |
| Reaction with basic nucleophiles is sluggish or incomplete | Insufficiently activated pyrimidine ring or steric hindrance. | - The reactivity of chloropyrimidines can be influenced by the substituents on the ring.[5][11]- Consider using a stronger base or a catalyst to facilitate the reaction.- Increasing the reaction temperature may be necessary, but monitor for decomposition. |
| Compound appears to degrade upon storage | Improper storage conditions: Exposure to moisture, light, or elevated temperatures can lead to decomposition. | - Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).- Keep it in a refrigerator at the recommended temperature of 2-8°C.[3]- Protect from light. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of impurities or degradation products. | - Re-purify the compound if necessary.- Prepare analytical samples immediately before analysis to minimize degradation.- Confirm the identity of impurities through detailed spectroscopic analysis. |
Experimental Protocols: Safe Handling and Disposal Workflow
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4][5][6][7][8] Check for any signs of degradation and change gloves frequently.
-
Protective Clothing: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Decontamination Protocol
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE as described in section 4.1.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should also be disposed of as hazardous waste. For decontaminating surfaces from hazardous drugs, a deactivating agent followed by a cleaning agent is recommended.[12]
-
Report the Spill: Follow your institution's spill reporting procedures.
Waste Disposal Protocol
-
Segregation: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated as halogenated organic waste .
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Note on Thermal Decomposition: The thermal decomposition of related organochlorine and organosulfur compounds can produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides (such as sulfur dioxide), and carbon disulfide.[8] Therefore, incineration should only be carried out in a licensed facility equipped with appropriate scrubbers and emission controls.
Visualizations
Waste Disposal Decision Workflow
Caption: Waste disposal decision workflow.
Hazard and Precaution Relationship
Caption: Relationship between hazards and precautions.
References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
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Environmental Fate of the Insecticide Chlorpyrifos in Soil Microcosms and Its Impact on Soil Microbial Communities | Request PDF - ResearchGate. [Link]
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Validation & Comparative
A Researcher's Guide to the Definitive 1H NMR Characterization of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
Abstract
This guide provides a comprehensive, in-depth analysis of the structural characterization of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Designed for researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple data report. It establishes a framework for interpreting the 1H NMR spectrum with a high degree of scientific rigor, explaining the causal relationships between the molecule's structure and its spectral output. We will detail a validated experimental protocol, present an analysis of the expected spectral data, and compare this signature to potential impurities and alternative structures, thereby providing a robust methodology for unambiguous compound verification.
Introduction: The Imperative for Unambiguous Characterization
This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a functionalized intermediate, its structural integrity is paramount for the success of subsequent synthetic steps and the biological activity of any resulting derivatives.
1H NMR spectroscopy stands as the primary analytical tool for confirming the covalent structure of such molecules in solution. It provides precise information on the electronic environment, connectivity, and relative abundance of protons within the molecule. This guide will demonstrate how to leverage 1H NMR not just to confirm a successful synthesis, but to build a complete, self-validating profile of the target compound.
Foundational Principles: Decoding the Spectrum
The 1H NMR spectrum of this compound is governed by three core principles: chemical shift (δ), integration, and spin-spin coupling.
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton.[1] Electronegative atoms (like oxygen, nitrogen, and chlorine) and anisotropic effects from aromatic rings withdraw electron density from nearby protons, "deshielding" them and shifting their signals to a higher ppm value (downfield).[1][2][3]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative ratios of different proton groups within the molecule.[4]
-
Spin-Spin Coupling (Splitting): The magnetic influence of non-equivalent protons on adjacent carbons causes signals to split into multiplets (e.g., doublets, triplets, quartets). The splitting pattern, governed by the n+1 rule, provides direct evidence of proton connectivity.[4]
Experimental Protocol: A Validated Methodology
The acquisition of high-quality, reproducible data is the bedrock of trustworthy characterization. The following protocol is designed to ensure spectral accuracy.
Materials
-
Analyte: this compound (~5-10 mg)
-
NMR Solvent: Chloroform-d (CDCl3), 99.8%+ deuteration. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[4][5]
-
Internal Standard: Tetramethylsilane (TMS). TMS is the universally accepted reference standard for 1H NMR in organic solvents, with its signal defined as 0.0 ppm.[1][6][7] Modern spectrometers often use the residual solvent peak as a secondary reference, but IUPAC recommends referencing to TMS for ultimate accuracy.[6]
Sample Preparation
-
Weigh approximately 5 mg of the dried analyte directly into a clean, dry NMR tube.
-
Add ~0.6 mL of CDCl3 to the tube.
-
Cap the tube securely and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is essential.
-
If not using a pre-calibrated solvent, add a minuscule amount of TMS.
-
Place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's gauge.
Data Acquisition
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Process the resulting Free Induction Decay (FID) with Fourier transformation.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.[7]
-
Integrate all signals and analyze the splitting patterns.
Data Analysis and Structural Assignment
The key to characterization is the meticulous assignment of each spectral signal to a specific set of protons in the molecule.
Molecular Structure and Proton Labeling
To facilitate discussion, the chemically distinct protons of this compound are labeled as follows:
Caption: Labeled protons for 1H NMR assignment.
Predicted 1H NMR Data Summary
The following table summarizes the expected signals for the title compound, providing a benchmark for comparison against experimental data.
| Label | Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| (a) | O-CH₂ -CH₃ | ~ 4.25 | Quartet (q) | 2H | Methylene group adjacent to an ester oxygen, deshielded. Split by three protons of (b). |
| (b) | O-CH₂-CH₃ | ~ 1.30 | Triplet (t) | 3H | Methyl group adjacent to a methylene group. Relatively shielded. Split by two protons of (a). |
| (c) | S-CH₃ | ~ 2.60 | Singlet (s) | 3H | Methyl group attached to sulfur. No adjacent protons to couple with. |
| (d) | Pyrimidine-CH₂ -CO | ~ 3.90 | Singlet (s) | 2H | Methylene group positioned between two electron-withdrawing groups (pyrimidine ring and carbonyl). No adjacent protons. |
| (e) | Pyrimidine-H | ~ 8.70 | Singlet (s) | 1H | Aromatic proton on an electron-deficient pyrimidine ring, highly deshielded. No adjacent protons. |
Detailed Signal Interpretation
-
Pyrimidine Proton (e) at ~8.70 ppm: The most downfield signal is expected to be the lone proton on the pyrimidine ring. Heteroaromatic protons typically resonate at high chemical shifts, and the electron-withdrawing nature of the two ring nitrogens and the chloro-substituent further deshields this proton.[8][9] Its appearance as a singlet confirms the substitution pattern, as there are no vicinal protons to induce splitting.
-
Ethyl Ester Protons (a, b): The ethyl group presents a classic quartet-triplet pattern.
-
The quartet (a) around 4.25 ppm is characteristic of a -O-CH₂- group in an ethyl ester.[10][11] The adjacent oxygen atom strongly deshields these protons. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).
-
The triplet (b) around 1.30 ppm is the corresponding terminal methyl group. It is significantly more upfield and is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
-
-
Methylene Bridge Proton (d) at ~3.90 ppm: This singlet corresponds to the CH₂ group linking the pyrimidine ring to the ester functionality. Its chemical shift is influenced by both the aromatic ring and the carbonyl group. The absence of splitting is a key identifier, confirming its isolation from other proton-bearing carbons.
-
Methylthio Proton (c) at ~2.60 ppm: The sharp singlet in this region is the signature of the -S-CH₃ group. Its chemical shift is characteristic of a methyl group attached to a sulfur atom.
Comparative Analysis: Ensuring Structural Fidelity
A key aspect of a robust characterization is comparing the experimental spectrum to what might be observed if the reaction were incomplete or produced alternative products.
Distinguishing from Starting Materials
Imagine a plausible starting material, 4,6-dichloro-2-(methylthio)pyrimidine. This precursor would show a singlet for the -S-CH₃ group and a singlet for the pyrimidine proton (H-5), but it would completely lack the characteristic signals for the ethyl acetate moiety (the quartet at ~4.25 ppm, the triplet at ~1.30 ppm, and the linker singlet at ~3.90 ppm). The absence of these signals in a spectrum of the starting material and their presence in the product spectrum provides strong evidence for a successful reaction.
Common Impurity Profile
It is critical to distinguish product signals from common laboratory contaminants.
-
Residual Solvents: If ethyl acetate were used as a recrystallization solvent, its own signals (quartet at ~4.1 ppm, singlet at ~2.0 ppm, triplet at ~1.2 ppm) could interfere with the analysis.[4][10] Knowledge of the expected shifts for common solvents is essential.[12][13]
-
Water: A broad singlet, whose chemical shift can vary significantly depending on concentration and temperature but often appears around 1.5-2.0 ppm in CDCl₃, indicates the presence of water.[14]
Workflow for Definitive Characterization
The logical process for characterizing the target compound is summarized in the following workflow diagram.
Caption: Workflow for 1H NMR characterization.
Conclusion
The 1H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural verification. The presence of five distinct signals—a downfield singlet for the pyrimidine proton, a singlet for the methylene bridge, a singlet for the methylthio group, and the characteristic quartet and triplet of the ethyl ester group—in the correct integration ratio of 1:2:3:2:3 provides unambiguous confirmation of the proposed structure. By following the rigorous protocol and comparative analysis outlined in this guide, researchers can confidently validate the identity and purity of this important synthetic intermediate.
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). NMR nomenclature. Nuclear magnetic resonance conventions. Pure and Applied Chemistry, 80(1), 59-84. [Link]
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Abraham, R. J., & Reid, M. (2005). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 645-655. [Link]
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A Comparative Guide to the Mass Spectrometry of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analyte and Analytical Challenges
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (C₉H₁₁ClN₂O₂S, MW: 246.71 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a substituted pyrimidine core with chloro, methylthio, and ethyl acetate functional groups, presents unique characteristics and challenges for mass spectrometric analysis. The presence of chlorine and sulfur atoms results in a distinctive isotopic pattern that aids in identification. However, the molecule's potential for complex fragmentation requires a careful selection of analytical techniques to obtain comprehensive structural information.
This guide will compare the utility of hard ionization, specifically Electron Impact (EI) ionization, with soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The goal is to provide a clear understanding of the advantages and limitations of each approach for the analysis of this important pharmaceutical intermediate.
Electron Impact (EI) Mass Spectrometry: A Study in Fragmentation
Predicted EI Fragmentation Pathway
The fragmentation of the molecular ion (M⁺˙) at m/z 246 is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses. The presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) will result in characteristic isotopic patterns for chlorine- and sulfur-containing fragments.
A primary fragmentation event is the loss of the ethoxy group (-•OCH₂CH₃) from the ethyl acetate moiety, leading to a stable acylium ion. Another likely cleavage is the loss of the entire ethyl acetate side chain. The pyrimidine ring itself can also undergo characteristic cleavages.
Diagram of Predicted EI Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound under EI.
Experimental Protocol: GC-EI-MS
A gas chromatography-mass spectrometry (GC-MS) system is the standard platform for EI analysis of volatile and semi-volatile compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
-
GC Separation:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Soft Ionization Techniques: ESI and APCI for Molecular Ion Confirmation
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are invaluable for determining the molecular weight of a compound as they typically produce intact protonated molecules [M+H]⁺ with minimal fragmentation.[2] This is particularly useful for confirming the identity of a synthesized intermediate.
Electrospray Ionization (ESI)
ESI is well-suited for polar molecules and is highly compatible with liquid chromatography (LC). For this compound, the presence of nitrogen atoms in the pyrimidine ring and the ester group provides sites for protonation, making it amenable to positive ion ESI.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is an alternative soft ionization technique that is generally better for less polar and more volatile compounds than ESI.[2] It involves the ionization of the analyte in the gas phase through reactions with reagent ions. Given the nature of the target molecule, APCI is also a viable option.
Diagram of LC-MS Workflow
Caption: A generalized workflow for LC-MS analysis using ESI or APCI.
Experimental Protocol: LC-MS (ESI and APCI)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in methanol.
-
LC Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
-
MS Detection (APCI):
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Flow: 5 L/min.
-
Drying Gas Temperature: 300 °C.
-
Performance Comparison: EI vs. ESI vs. APCI
The choice of ionization technique will depend on the analytical goal. For structural elucidation and identification of unknown impurities, the rich fragmentation provided by EI is highly valuable. For routine confirmation of the synthesized product and for quantitative analysis, the robust molecular ion signals from ESI or APCI are preferred.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | High-energy electron bombardment | Desolvation of charged droplets | Gas-phase chemical ionization |
| Typical Platform | GC-MS | LC-MS | LC-MS |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ | Strong [M+H]⁺ |
| Fragmentation | Extensive and reproducible | Minimal (in-source CID can be induced) | Generally minimal, can be more than ESI |
| Analyte Polarity | Volatile, less polar | Polar, ionizable | Less to moderately polar |
| Primary Application | Structural Elucidation | Molecular Weight Determination, Quantification | Analysis of less polar compounds not amenable to ESI |
| Sensitivity | Good | Excellent | Good |
Conclusion and Recommendations
The mass spectrometric analysis of this compound can be effectively performed using a variety of techniques, each providing complementary information.
-
For detailed structural characterization and impurity identification, GC-EI-MS is the recommended approach. The predictable fragmentation patterns, including the characteristic isotopic signatures of chlorine and sulfur, allow for a high degree of confidence in structural assignments.
-
For routine confirmation of synthesis and for quantitative studies, LC-ESI-MS is the method of choice. Its high sensitivity and the production of a strong protonated molecular ion make it ideal for high-throughput screening and purity analysis.
-
LC-APCI-MS serves as a valuable alternative to ESI, particularly if matrix effects are a concern or if the compound exhibits better gas-phase basicity.
By understanding the principles and applying the appropriate methodologies outlined in this guide, researchers can effectively utilize mass spectrometry to support the development of novel therapeutics based on this important pyrimidine intermediate.
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Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
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A Senior Application Scientist's Guide to the Reactivity of 4-Chloropyrimidines
For the discerning researcher in medicinal chemistry and synthetic methodology, the pyrimidine scaffold is a cornerstone of modern drug discovery.[1][2] Its prevalence in biologically active molecules makes understanding the reactivity of its derivatives a critical skill. Among these, 4-chloropyrimidines stand out as versatile and highly valuable intermediates. Their utility stems from the controlled and predictable reactivity of the C4-chloro substituent, which serves as a reliable electrophilic handle for introducing a diverse array of functional groups via Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth comparison of the factors governing the reactivity of 4-chloropyrimidines. Moving beyond simple protocols, we will explore the fundamental electronic and steric principles that dictate reaction outcomes, supported by mechanistic insights and actionable experimental designs for comparative analysis.
The Engine of Reactivity: The SNAr Mechanism
The reactivity of 4-chloropyrimidines is overwhelmingly dictated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons, this pathway involves a two-step addition-elimination process. The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, is the primary driver of this reactivity. This electron deficiency makes the carbon atoms, particularly those at the 2, 4, and 6 positions, susceptible to attack by nucleophiles.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom (C4). This is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the overall reaction rate.[3] For 4-chloropyrimidines, the negative charge is effectively delocalized onto both ring nitrogen atoms, providing significant stabilization and rendering the C4 position highly reactive.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.
Conclusion and Outlook
The 4-chloropyrimidine motif is a powerful tool in the arsenal of the synthetic and medicinal chemist. Its reactivity, governed by the elegant principles of the SNAr mechanism, can be finely tuned through the strategic placement of other substituents on the heterocyclic core. By understanding the interplay of electronic and steric effects, researchers can rationally select the appropriate pyrimidine building block for their specific application, troubleshoot challenging transformations, and accelerate the development of novel chemical entities. The ability to validate these theoretical principles with robust kinetic experiments, as outlined above, completes the cycle of design, execution, and analysis that is the hallmark of modern chemical science.
References
-
Gensch, T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12346-12355. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]
-
Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]
-
Petrova, O., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7794. Available at: [Link]
-
Eastgate, M. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3790-3793. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. Retrieved from [Link]
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Singh, B., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society. Available at: [Link]
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Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874. Available at: [Link]
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Sanderson, P. E., et al. (2015). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 58(20), 8005-8024. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate Derivatives
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyrimidine nucleus standing out as a critical structural motif.[1] Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine, and a plethora of synthetic drugs.[1][2] Their versatile structure allows for interactions with a wide array of biological targets, making them a privileged scaffold in drug discovery.[1][3] This guide focuses on a specific, highly functionalized pyrimidine, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate , a key chemical intermediate (CAS 61727-34-2) that serves as a versatile building block for a new generation of targeted therapies.[4]
Primarily recognized as a precursor for dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors, this compound offers a reactive scaffold for developing derivatives with diverse pharmacological activities, including potent anticancer and anti-inflammatory effects.[4][5] This document provides a comparative analysis of the biological efficacy of its derivatives, grounded in experimental data and established protocols, to aid researchers and drug development professionals in harnessing the therapeutic potential of this chemical class.
Synthetic Strategy: From a Core Intermediate to a Diverse Derivative Library
The therapeutic potential of any core scaffold is unlocked through strategic chemical modification. This compound is primed for derivatization, primarily at the C4 chloro position, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and the synthesis of a diverse library of compounds for biological screening.
The general workflow from the core intermediate to a biologically active derivative is a multi-step process that involves careful selection of reagents and reaction conditions to achieve the desired molecular architecture.
Caption: General workflow for synthesizing derivatives.
The rationale behind this synthetic approach is to explore the structure-activity relationship (SAR). By systematically altering the substituents on the pyrimidine ring, chemists can fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[3]
Key Mechanisms of Action and Comparative Efficacy
Pyrimidine derivatives exert their biological effects by modulating the activity of key cellular targets.[5] The derivatization of the this compound scaffold is often aimed at inhibiting protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1]
Anticancer Activity: Targeting Aberrant Kinase Signaling
A primary application for this class of compounds is in oncology. Many pyrimidine derivatives function as potent inhibitors of protein kinases that are often mutated or overexpressed in cancer cells.[1]
a) Janus Kinase (JAK) Inhibition: The parent compound is a known precursor to selective JAK2 inhibitors.[4] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its aberrant activation is a hallmark of myeloproliferative neoplasms and various cancers. Derivatives designed to inhibit JAK2 can block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.
Caption: Inhibition of the JAK-STAT signaling pathway.
b) Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another key tyrosine kinase target for many pyrimidine derivatives.[3][5] Mutations leading to its constitutive activation are common in several cancers, including non-small cell lung cancer. Selective EGFR inhibitors can offer a targeted therapeutic approach.
Comparative Anticancer Activity Data:
The efficacy of novel pyrimidine derivatives is benchmarked against standard chemotherapeutic agents using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The table below summarizes the performance of various pyrimidine derivatives, illustrating the potential for this class of compounds.
| Compound/Drug | Target/Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Hybrid 3a | Pyrimidine Hybrid | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| Compound 13l | Pyrimidine Derivative | HepG2 (Liver) | 0.11 | - | - |
| Compound 12c | Pyrimidine Derivative | Renal Cancer | 1.45x more active than Sunitinib | Sunitinib | - |
| Compound 2h | Thiazolidinone Hybrid | MOLT-4 (Leukemia) | < 0.01 | - | - |
| PD180970 | Pyrido[2,3-d]pyrimidine | K562 (Leukemia) | 0.17 (Bcr-Abl) | - | - |
This table compiles data for various pyrimidine derivatives to showcase the scaffold's potential. Data from[6][7][8].
Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is linked to various diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. While non-selective COX inhibitors can cause gastrointestinal side effects by inhibiting the protective COX-1 enzyme, pyrimidine derivatives have been developed as selective COX-2 inhibitors, offering a safer anti-inflammatory profile.[2][5]
| Compound | COX-2 IC50 (µM) | Reference Drug | COX-2 IC50 (µM) |
| Compound 121 | 74.6 ± 3.03 | Meloxicam | 76.4 ± 7.91 |
| Compound 114 | >80% paw edema inhibition | Celecoxib | 74% paw edema inhibition |
Data from[2].
Essential Experimental Protocols for Efficacy Validation
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following are detailed methodologies for assessing the anticancer activity of novel pyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50) in a panel of cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
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- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
A Comparative Guide to the Synthesis of Substituted Pyrimidines: From Classical Condensations to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of substituted pyrimidines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of classical and modern synthetic routes to these vital heterocyclic compounds, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.
At a Glance: Performance Comparison of Key Synthetic Routes
The choice of synthetic methodology can profoundly impact reaction efficiency, substrate scope, and overall yield. The following table summarizes key quantitative data for prominent pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Pinner Synthesis | Amidines, 1,3-Dicarbonyl Compounds | Acid or Base | Varies | Hours | Varies | Generally Good |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid | Ethanol or Solvent-free | 3-5 hours (Conventional) | Reflux/80-100 | 75-95[1] |
| Microwave-Assisted Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid / CaCl2 | Solvent-free | 2-5 minutes | - (300W) | 88-95[1] |
| Suzuki-Miyaura Coupling | Halogenated Pyrimidine, Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1,4-Dioxane/Water | 15 minutes (Microwave) | 100 | Good to Excellent[2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150 | Up to 93[3][4][5] |
Classical Synthetic Strategies: The Foundation of Pyrimidine Chemistry
The Pinner Synthesis: A Versatile Condensation
First described by Adolf Pinner, this reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to yield a substituted pyrimidine.[6][7][8] The versatility of the Pinner synthesis lies in the wide variety of commercially available 1,3-dicarbonyls and amidines, allowing for the preparation of a diverse range of pyrimidine derivatives.
Reaction Mechanism: The generally accepted mechanism involves the initial formation of an enamine from the 1,3-dicarbonyl compound, which then undergoes nucleophilic attack by the amidine. Subsequent cyclization and dehydration afford the aromatic pyrimidine ring.
Causality in Experimental Choices: The choice of an acid or base catalyst depends on the specific substrates. Acid catalysis activates the carbonyl group of the 1,3-dicarbonyl, while basic conditions facilitate the formation of the enolate for reaction with the amidine. The selection of solvent is also critical and is often empirically determined to ensure solubility of the reactants and facilitate the reaction.
Experimental Protocol: Pinner Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine
-
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide in ethanol
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
-
Procedure:
-
Dissolve ethyl acetoacetate (1 equivalent) and acetamidine hydrochloride (1 equivalent) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol.
-
Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The product, 2,4-dimethyl-6-hydroxypyrimidine, will precipitate out of solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.
-
The Biginelli Reaction: A Powerful One-Pot, Three-Component Synthesis
The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a classic one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10][11] These DHPMs can be readily oxidized to the corresponding pyrimidines. The operational simplicity and convergence of this reaction have made it a mainstay in heterocyclic chemistry.
Reaction Mechanism: The reaction is typically acid-catalyzed and is believed to proceed through an initial condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the DHPM.[9][10]
Modern Advancements: While the classical Biginelli reaction is effective, modern variations often employ Lewis acid catalysts or microwave irradiation to improve yields and dramatically reduce reaction times.[1][10] Solvent-free conditions are also becoming increasingly popular, aligning with the principles of green chemistry.[1]
Experimental Protocol: Microwave-Assisted Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid.
-
Seal the vial and place it in a domestic microwave oven.
-
Irradiate the mixture at 300 watts for 3-4 minutes.
-
After cooling, the solid product can be recrystallized from ethanol to yield the pure dihydropyrimidinone.
-
Modern Synthetic Approaches: Expanding the Chemical Space
The demand for novel pyrimidine derivatives with complex substitution patterns has driven the development of more sophisticated synthetic methodologies. These modern techniques often offer greater efficiency, selectivity, and functional group tolerance compared to their classical counterparts.
Metal-Catalyzed Cross-Coupling Reactions: Precision in Substitution
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of highly functionalized pyrimidines.[1][2] This method allows for the direct formation of C-C bonds between a halogenated pyrimidine and a boronic acid derivative, enabling the introduction of a wide range of aryl and heteroaryl substituents.
Catalytic Cycle: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the halopyrimidine, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the active catalyst.
Advantages of Microwave-Assisted Suzuki Coupling: The use of microwave irradiation in Suzuki-Miyaura couplings offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and enhanced reproducibility.[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
-
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Phenylboronic acid (0.5 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)
-
10 mL microwave reactor vial
-
-
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]
-
After cooling, extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
-
Multicomponent Reactions (MCRs): Efficiency and Diversity
Modern multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of complex, polysubstituted pyrimidines in a single step.[3][4][5] These reactions combine three or more starting materials in a convergent manner, rapidly generating molecular diversity.
Iridium-Catalyzed Multicomponent Synthesis: A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols.[3][4][5] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, with water and hydrogen gas as the only byproducts. The use of a PN5P-Ir-pincer complex as the catalyst allows for high regioselectivity and functional group tolerance.[3][4]
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key stages of a classical and a modern approach.
Pinner Synthesis Workflow
Caption: A simplified workflow for the traditional Pinner synthesis of a pyrimidine derivative.
Iridium-Catalyzed Multicomponent Synthesis Workflow
Caption: Workflow for the sustainable Iridium-catalyzed multicomponent synthesis of pyrimidines.
Conclusion: Selecting the Right Tool for the Job
The synthesis of substituted pyrimidines has evolved from classical condensation reactions to highly efficient and selective modern methodologies. The choice of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of green chemistry.
-
Classical methods like the Pinner and Biginelli reactions remain highly valuable for their simplicity and the accessibility of their starting materials, particularly for generating foundational libraries of pyrimidine derivatives.
-
Modern catalytic methods , such as the Suzuki-Miyaura coupling and multicomponent reactions, offer unparalleled precision and efficiency for the synthesis of complex and highly functionalized pyrimidines, which are often crucial for late-stage drug development and the exploration of novel chemical space.
By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts in the vital field of medicinal chemistry.
References
- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Pharmaceutical Sciences and Research, 17(2), 123-128.
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.).
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. [Link]
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Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science, 19(9), 584–593. [Link]
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. (2025). ACS Omega.
- The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydr
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central.
- Synthesis of 2,4,6-trisubsuituted pyrimidines. (n.d.).
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica.
- A Comparative Guide to the Synthesis of Substituted Pyrimidines. (n.d.). BenchChem.
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.).
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
BIGINELLI REACTION. (n.d.). Slideshare. [Link]
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience, 11(2), 3647-3657.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (n.d.). BenchChem.
- A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLIC
- Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (n.d.). PubMed Central.
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- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
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Purity Analysis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate: A Comparative Guide to HPLC-UV and UPLC-MS Methods
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety and efficacy. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a key intermediate in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors, is no exception.[1] Rigorous analytical control is imperative to ensure that process-related impurities and potential degradants are identified and quantified, thereby guaranteeing the quality of the final drug substance.
This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity analysis of this critical intermediate: the robust and widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the advanced, high-resolution Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a quantitative comparison to guide researchers and drug development professionals in selecting the optimal technique for their needs.
The Imperative of Purity Profiling
Process-related impurities in a synthetic intermediate like this compound can arise from various sources, including unreacted starting materials, byproducts from competing reaction pathways, or residual reagents.[2] Furthermore, degradation products can form under stress conditions such as exposure to acid, base, heat, light, or oxidative environments.[3] The International Council for Harmonisation (ICH) guidelines necessitate the identification and control of impurities to ensure the safety and quality of the final pharmaceutical product.[2][4] Therefore, a well-developed, stability-indicating analytical method is not merely a quality control measure but a fundamental component of the drug development process.[3][5]
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) remains a benchmark for purity analysis in many pharmaceutical laboratories due to its reliability and established regulatory acceptance.[6][7] For a molecule like this compound, a reversed-phase (RP) method is the logical choice, leveraging the compound's moderate polarity for effective separation on a nonpolar stationary phase.
Rationale for Method Design
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of small organic molecules, including pyrimidine derivatives.[6][7] The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, is designed to provide a progressive increase in elution strength. This is crucial for resolving the main analyte from both more polar and less polar impurities within a reasonable timeframe. A phosphate buffer is chosen to maintain a consistent pH, which is critical for achieving reproducible retention times and peak shapes, especially for compounds with ionizable functional groups. UV detection is a straightforward and robust method for chromophoric molecules like our target compound, offering reliable quantification.
Experimental Protocol: HPLC-UV Purity Assay
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
System Suitability: As per USP <621> guidelines, system suitability tests must be performed before analysis.[8] This includes replicate injections of a standard solution to assess parameters like retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), tailing factor (typically < 2.0), and theoretical plates (N > 2000).
Method 2: The High-Performer - UPLC with Mass Spectrometric Detection
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in dramatically improved resolution, sensitivity, and speed of analysis.[9] When coupled with a mass spectrometer (MS), UPLC becomes an exceptionally powerful tool, not only for quantifying impurities but also for identifying them based on their mass-to-charge ratio (m/z). This is particularly valuable for characterizing unknown peaks discovered during purity or stability studies.
Rationale for Method Design
The transition from HPLC to UPLC necessitates specialized instrumentation capable of handling much higher backpressures (often exceeding 1000 bar).[9] The use of a sub-2 µm particle column dramatically increases chromatographic efficiency, leading to sharper peaks and better separation of closely eluting impurities. A shorter column length can be used, which, combined with a higher optimal flow rate, significantly reduces analysis time.
A volatile mobile phase modifier like formic acid is used instead of a non-volatile phosphate buffer to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source. ESI is an effective soft ionization technique for moderately polar molecules like the target analyte, typically producing a protonated molecular ion [M+H]+, which provides immediate molecular weight information. This is a self-validating system; the UV chromatogram provides quantitative data, while the MS data confirms the identity of the main peak and provides mass information for any impurities.
Experimental Protocol: UPLC-MS Impurity Profiling
Objective: To achieve rapid, high-resolution separation and identification of impurities in this compound.
Instrumentation:
-
UPLC System with a binary solvent manager, sample manager, column heater, photodiode array (PDA) detector, and a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-4.5 min: 95% B
-
4.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
PDA Detection: 210-400 nm
-
Injection Volume: 2 µL
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-600
-
Method Validation: This method would be validated according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10][11] The limit of detection (LOD) and limit of quantitation (LOQ) would be established to ensure trace-level impurities can be reliably measured.
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS
The choice between these two powerful techniques often depends on the specific requirements of the analysis, such as the stage of drug development, the need for impurity identification, and throughput demands.
| Parameter | HPLC-UV Method | UPLC-MS Method | Advantage | Rationale |
| Analysis Time | ~35 minutes | ~5 minutes | UPLC-MS | Smaller particle size and higher flow rates allow for significantly faster separations without compromising resolution. |
| Resolution | Good | Excellent | UPLC-MS | Sub-2 µm particles provide much higher chromatographic efficiency, leading to sharper peaks and better separation of closely related impurities.[9] |
| Sensitivity | Moderate | High | UPLC-MS | Sharper peaks from UPLC result in higher peak concentrations, and MS detectors are inherently more sensitive than UV detectors for many compounds.[9] |
| Solvent Consumption | High (~35 mL/run) | Low (~3 mL/run) | UPLC-MS | Shorter run times and lower flow rates drastically reduce solvent usage, making the method more cost-effective and environmentally friendly. |
| Impurity Identification | Not possible (based on UV) | Yes (based on m/z) | UPLC-MS | Mass spectrometry provides molecular weight information, which is critical for the structural elucidation of unknown impurities. |
| Robustness & Cost | High Robustness, Lower Cost | Lower Robustness, Higher Cost | HPLC-UV | HPLC systems are generally more robust and less expensive to acquire and maintain. The method is less susceptible to minor variations. |
| Regulatory Acceptance | Widely Accepted | Increasingly Accepted | Tie | Both methods are acceptable to regulatory agencies, provided they are properly validated according to ICH guidelines.[10][11] |
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are potent and valid techniques for the purity analysis of this compound. The choice is dictated by the analytical objective.
HPLC-UV is an excellent choice for routine quality control applications where a robust, reliable, and cost-effective method is required for known impurities. Its simplicity and widespread availability make it a workhorse in many QC labs.
UPLC-MS , on the other hand, is the superior technique for method development, forced degradation studies, and in-depth impurity profiling.[5] Its speed, resolution, and sensitivity are unparalleled, and the ability to obtain mass data is invaluable for identifying unknown degradants and process impurities.[4] In a research and development setting, the investment in UPLC-MS technology provides a much deeper understanding of the compound's stability and impurity profile, ultimately leading to a more robust and well-characterized manufacturing process. For comprehensive risk assessment and ensuring the highest quality standards in drug development, the adoption of a UPLC-MS methodology is strongly recommended.
References
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- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
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- 5. lcms.cz [lcms.cz]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of chemical intermediates is paramount to ensure the synthesis of pure, potent, and safe active pharmaceutical ingredients (APIs). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, a key building block in the synthesis of selective Janus kinase 2 (JAK2) inhibitors, presents a critical checkpoint for analytical verification.[1] This guide provides an in-depth comparison of spectral analysis techniques for this compound, offering insights into expected data, experimental protocols, and a comparative analysis with a potential alternative.
The Analytical Imperative: Why Spectral Data Matters
The confirmation of a chemical intermediate's identity and purity is a non-negotiable step in drug synthesis. Spectroscopic techniques provide a molecular fingerprint, enabling researchers to:
-
Verify the Chemical Structure: Confirm the successful synthesis of the desired compound and rule out isomers or rearrangement products.
-
Assess Purity: Identify and quantify impurities, residual solvents, and starting materials.
-
Ensure Consistency: Guarantee batch-to-batch reproducibility, a critical factor for regulatory compliance and scalable manufacturing.
A combination of spectroscopic methods is typically employed for a comprehensive characterization of novel or key pyrimidine derivatives.[5][6][7]
Core Spectroscopic Techniques: A Comparative Overview
The primary tools for the structural elucidation of this compound and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential.
Based on the structure, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~8.7 | Singlet | 1H | Pyrimidine C6-H | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the chlorine atom. |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. The signal will be split into a quartet by the neighboring methyl group. |
| ~3.8 | Singlet | 2H | Pyrimidine-CH₂ -COO- | This is the key differentiating signal. The methylene protons are adjacent to both the pyrimidine ring and the carbonyl group, leading to a downfield shift. Its presence as a singlet confirms the -CH₂- linker. In the carboxylate analog, this signal would be absent. |
| ~2.6 | Singlet | 3H | -S-CH₃ | The methyl protons attached to the sulfur atom are expected to appear as a singlet in this region. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group. |
Key predicted signals include those for the carbonyl carbon of the ester, the various carbons of the pyrimidine ring, the methylene linker, and the carbons of the ethyl and methylthio groups. The presence of the methylene carbon signal (~35-45 ppm) would be a definitive confirmation of the target structure.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Fourier transform the raw data, followed by phasing, baseline correction, and integration of the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The expected monoisotopic mass is approximately 246.02 g/mol . A key feature to look for is the isotopic pattern of chlorine. There will be a prominent M+2 peak with an intensity of about one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom.
-
Key Fragmentation Patterns: Fragmentation is likely to occur at the ester group (loss of -OCH₂CH₃ or -COOCH₂CH₃) and potentially cleavage of the methylthio group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O (Ester) |
| ~1550-1600 | C=N and C=C (Pyrimidine ring) |
| ~1200-1300 | C-O (Ester) |
| ~700-800 | C-Cl |
The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Comparative Analysis: this compound vs. An Alternative
To illustrate the power of these techniques in distinguishing between similar structures, let's compare our target compound with a hypothetical alternative: Ethyl 2-(6-chloro-2-(methylthio)pyrimidin-5-yl)acetate .
| Feature | This compound (Target) | Ethyl 2-(6-chloro-2-(methylthio)pyrimidin-5-yl)acetate (Alternative) | Rationale for Difference |
| ¹H NMR (Pyrimidine Proton) | Singlet at ~8.7 ppm | Singlet at a different chemical shift (likely slightly upfield) | The electronic environment of the C4-H proton in the alternative is different due to the relocation of the chlorine atom. |
| ¹³C NMR (Chlorinated Carbon) | Signal for C4-Cl | Signal for C6-Cl | The chemical shift of the carbon atom directly bonded to chlorine will be distinct for each isomer. |
| Mass Spec Fragmentation | Specific fragmentation pattern | Potentially different fragmentation pattern due to the altered stability of fragments. | The position of the chlorine atom can influence the fragmentation pathways. |
Visualizing the Workflow and Structures
To further clarify the analytical process and molecular structures, the following diagrams are provided.
Caption: Comparative structures and the general analytical workflow.
Caption: Decision tree for selecting analytical techniques.
Conclusion and Future Outlook
The comprehensive spectral characterization of this compound is a critical step in the synthesis of next-generation therapeutics. While direct experimental data is not widely published, a predictive analysis based on sound chemical principles and data from close analogs provides a robust framework for its identification and purity assessment. The application of a multi-technique approach, including high-field NMR, mass spectrometry, and IR spectroscopy, as outlined in this guide, ensures the high quality of this vital pharmaceutical intermediate. For researchers in the field, the generation and publication of a complete, experimentally-verified spectral database for this and other key intermediates would be a valuable contribution to the scientific community.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Gundla, R., & Talla, S. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC, 13(3), 1-6. Retrieved from [Link]
-
Al-Issa, S. A. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 7(4), 3563-3575. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE. Retrieved from [Link]
-
Sestito, S., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2354-2371. Retrieved from [Link]
-
Amri, N., & Abu-Hashem, A. A. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals, 16(1), 108. Retrieved from [Link]
-
Xiamen AmoyChem Co., Ltd. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate
Introduction: Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate (CAS No. 5909-24-0) is a substituted pyrimidine derivative frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] While indispensable in research and development, its chemical structure—featuring a chlorinated heterocyclic ring and a methylthio group—necessitates stringent disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of a chemical is the first principle of safe handling and disposal. The disposal protocol is not arbitrary; it is a direct response to the specific risks posed by the compound's chemical properties.
According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[2][3] The primary hazards are summarized below.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Category | Hazard Statement | Causality and Disposal Implication |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | Implication: Direct skin contact must be avoided. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[3][4] | Implication: Mandates the use of chemical safety goggles. Any materials used for spill cleanup involving eye contact must be handled as hazardous. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] | Implication: Waste handling should occur in well-ventilated areas or a fume hood to prevent inhalation of dust or vapors. |
| Halogenated Organic Compound | N/A | Contains Chlorine | Implication: This compound is a halogenated organic substance.[5][6] It must be segregated into a dedicated "Halogenated Organic Waste" stream.[5][6] Co-mingling with non-halogenated waste can disrupt disposal processes and lead to the formation of highly toxic dioxins upon improper incineration. |
Pre-Disposal Protocol: A System for Safety
Proper disposal begins long before the waste container is full. Establishing a systematic approach to waste segregation and containment is critical for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE.[6]
-
Eye Protection: Chemical safety goggles are mandatory.[2]
-
Hand Protection: Nitrile gloves. Always check for signs of degradation and change gloves frequently.[6]
-
Body Protection: A standard laboratory coat.[6]
-
Respiratory Protection: For handling bulk quantities or in case of poor ventilation, a NIOSH-approved N95 dust mask or respirator is recommended.[4]
Waste Segregation and Container Selection
The most critical step is proper segregation. Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste.
-
Designated Waste Stream: Dispose of this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) in a container explicitly marked for "Halogenated Organic Waste." [5]
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, screw-top cap.[7][8] The container must be in good condition, free of cracks or deterioration.[7][9] Do not use metal containers for acidic waste.[8]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of contents.[7][8]
Waste Labeling
Accurate labeling is a regulatory requirement and essential for safety. The U.S. Environmental Protection Agency (EPA) mandates that waste containers be clearly identified.[10] Your facility's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
-
The full chemical name: "this compound" and CAS number "5909-24-0." Do not use abbreviations.[9]
-
A clear indication of the hazards (e.g., "Irritant," "Halogenated").[10]
-
The accumulation start date (the date the first drop of waste enters the container).[9]
-
Principal investigator's name and contact information.[9]
Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for Halogenated Organics.
Step-by-Step Disposal Protocol
Objective: To safely collect, store, and prepare this compound waste for final disposal by a licensed professional.
Methodology:
-
Preparation: Before beginning work, ensure you have the correct, labeled hazardous waste container for "Halogenated Organic Waste" readily accessible in your laboratory's Satellite Accumulation Area (SAA).[10] An SAA must be at or near the point of generation and under the control of the operator.[11]
-
Waste Transfer:
-
Perform all waste transfers in a certified chemical fume hood to minimize inhalation exposure.[6]
-
For solid waste (e.g., contaminated filter paper, residual powder), use a dedicated spatula or brush to transfer it into the waste container.
-
For liquid waste (e.g., reaction mother liquor, chromatography fractions), use a funnel to pour the liquid carefully into the container, avoiding splashes.
-
-
Container Management:
-
After adding waste, securely fasten the cap on the container.[7] Waste containers must remain closed except when actively adding waste.[7]
-
Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the cleaning material as hazardous waste in the same container.
-
-
Temporary Storage (SAA):
-
Store the waste container in its designated SAA.[10]
-
Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[9]
-
Do not store incompatible waste types together. Specifically, keep halogenated organics separate from strong oxidizing agents and non-halogenated waste streams.[7][9]
-
-
Final Disposition:
-
Monitor the accumulation start date and the fill level of the container. Under EPA regulations, laboratories may have different time limits for on-site storage depending on their generator status (e.g., 90 or 180 days for Large and Small Quantity Generators, respectively).[10][12]
-
Once the container is full or nearing its storage time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7] Final disposal must be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration at a facility equipped to handle chlorinated compounds.[13]
-
Regulatory Context
In the United States, the management of laboratory hazardous waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[8] Many academic institutions operate under 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste in laboratories.[11][14] Key aspects of this rule include requiring waste determinations by trained professionals and the development of a formal Laboratory Management Plan.[11][14] It is imperative that all laboratory personnel are familiar with their institution's specific plan and adhere to both federal and local regulations.
References
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Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Source: U.S. Environmental Protection Agency. [Link]
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Managing Hazardous Chemical Waste in the Lab. Source: American Chemical Society. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. Source: U.S. Environmental Protection Agency. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: U.S. Environmental Protection Agency. [Link]
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Managing Hazardous Waste Generated in Laboratories. Source: Ohio Environmental Protection Agency. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Source: Daniels Health. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. Source: HSC Chemistry. [Link]
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GHS SDS for CAS 5909-24-0. Source: XiXisys. [Link]
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Safe Handling & Disposal of Organic Substances. Source: Science Ready. [Link]
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Product Information for CAS 5909-24-0. Source: LookChem. [Link]
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Navigating the Safe Handling of Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical intermediates is paramount to both personal safety and the integrity of research outcomes. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-YL)acetate, a key building block in the synthesis of targeted therapies, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally analogous compounds, such as (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol and Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, provide critical insights into its potential hazards.[1] The presence of a chlorinated pyrimidine ring suggests that this compound should be handled with care.
Based on available data for similar compounds, the primary hazards are anticipated to be:
-
H301/H302: Toxic or Harmful if swallowed. [2]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Therefore, all handling procedures must be designed to mitigate the risks of ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves are mandatory. Given the chlorinated and aromatic nature of the compound, consider using Viton™ or Polyvinyl alcohol (PVA) gloves for extended contact.[5] For incidental contact, double-gloving with nitrile gloves is a suitable alternative.[4] Always inspect gloves for tears or punctures before and during use. Lab Coat: A flame-resistant lab coat or impervious clothing should be worn and fully buttoned to protect the skin from accidental contact. | To prevent skin irritation and potential absorption of the chemical.[3][4] The choice of glove material is critical for adequate protection against chlorinated organic compounds. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[3] | To prevent inhalation of dust or vapors that may cause respiratory tract irritation. The OV/AG cartridge is selected to protect against both the organic nature of the molecule and potential acidic byproducts. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure procedural consistency.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name, CAS number (61727-34-2), and appropriate hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure stability.
Weighing the Solid Compound
Preparing Stock Solutions
-
Preparation: Don all required PPE and perform all operations within a certified chemical fume hood.
-
Solvent Addition: Slowly add the desired solvent to the pre-weighed solid to avoid splashing.
-
Dissolution: If necessary, use sonication to aid dissolution, ensuring the vial is securely capped and placed within a secondary container.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan: Responsible Management of Chemical Waste
As a chlorinated organic compound, this compound and any materials contaminated with it require specific disposal procedures to protect the environment and comply with regulations.
Waste Segregation
-
Halogenated Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][7]
-
Incompatible Materials: Do not mix halogenated waste with non-halogenated solvents, strong acids or bases, or heavy metals.[7]
Container Management
-
Container Type: Use a chemically compatible and properly sealed container for waste collection.[6]
-
Labeling: Label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including their approximate percentages.[8] This labeling should be done as soon as the first drop of waste is added.[6]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials. Keep containers closed except when adding waste.[8]
Final Disposal
Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[9][10] Halogenated organic waste often requires high-temperature incineration at a specialized facility.[9]
Emergency Procedures: Preparedness is Key
Spills:
-
Small Spills: For small spills within a chemical fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed container and dispose of it as halogenated waste.[8]
-
Large Spills: For large spills, evacuate the immediate area and alert your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]
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Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. Available at: [Link]
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PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
